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Core Science & Biosynthesis

Foundational

Engineering the Proteome: A Technical Guide to Unnatural Amino Acids in Medicinal Chemistry

Executive Summary For decades, medicinal chemistry has been constrained by the canonical 20 amino acids, limiting the structural and functional diversity of peptide-based therapeutics and biologics. Unnatural amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, medicinal chemistry has been constrained by the canonical 20 amino acids, limiting the structural and functional diversity of peptide-based therapeutics and biologics. Unnatural amino acids (UAAs) shatter this biological glass ceiling. By integrating non-canonical side chains—ranging from fluorinated moieties to bioorthogonal reactive handles—drug developers can precisely engineer the pharmacokinetics (PK), pharmacodynamics (PD), and target selectivity of therapeutic proteins. This whitepaper provides an in-depth mechanistic analysis of UAA incorporation via Genetic Code Expansion (GCE) and outlines self-validating protocols for deploying these advanced modalities in drug discovery.

The Chemical Space Beyond the Canonical 20

The transition from small molecules to biologics and peptidomimetics is often hindered by poor metabolic stability and suboptimal membrane permeability. Natural peptides are highly susceptible to proteolytic degradation. UAAs address these liabilities at a fundamental structural level 1.

The Causality of UAA Efficacy: The introduction of modifications such as D-amino acids, N-methylation, or fluorinated side chains physically alters the local steric and electronic environment of the peptide backbone. Because endogenous human proteases have evolved specifically to recognize and cleave canonical L-amino acid geometries, these unnatural steric bulks effectively block protease active-site docking. Consequently, the plasma half-life of the therapeutic is dramatically extended without compromising target affinity 2.

Table 1: Impact of UAA Modifications on Physicochemical Properties
Modification StrategyExample UAACausality / Mechanism of ActionPharmacological Impact
Fluorination CF3-ProlineThe strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes; alters local dipole.Increased plasma stability, enhanced lipophilicity, and improved membrane permeability 2.
Conformational Restriction Spiro[2.3]hexane derivativesLocks the peptide backbone into a rigid, bioactive geometry, reducing the entropic penalty upon target binding.Exponentially enhanced target affinity and receptor selectivity 2.
Bioorthogonal Handles p-AzidophenylalanineThe azide group is completely inert to biological nucleophiles but highly reactive to strained alkynes.Enables absolute site-specific conjugation for Antibody-Drug Conjugates (ADCs) 3.

Mechanisms of Incorporation: Genetic Code Expansion (GCE)

To synthesize proteins containing UAAs within living cells, researchers utilize Genetic Code Expansion (GCE). This requires hijacking the host's translation machinery without disrupting endogenous protein synthesis.

The Causality of Orthogonality: This process relies on an Orthogonal Translation System (OTS), typically consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA 4. The system must be strictly "orthogonal"—the engineered aaRS must only charge the engineered tRNA with the specific UAA, and the host's endogenous aaRSs must completely ignore both the UAA and the engineered tRNA 5.

To direct the UAA to a precise location, the target gene is mutated to include a "blank" codon—most commonly the amber stop codon (UAG). The orthogonal tRNA is engineered with a CUA anticodon to recognize this sequence, suppressing translation termination and inserting the UAA instead 4.

GCE UAA Unnatural Amino Acid aaRS Orthogonal aaRS UAA->aaRS Charged UAA-tRNA Complex aaRS->Charged Aminoacylation tRNA Orthogonal tRNA (CUA Anticodon) tRNA->aaRS Ribosome Host Ribosome Charged->Ribosome mRNA Target mRNA (UAG Codon) mRNA->Ribosome Translation Protein Modified Protein Ribosome->Protein Nonsense Suppression

Genetic Code Expansion (GCE) workflow using an orthogonal translation system.

Step-by-Step Protocol: Site-Specific UAA Incorporation via Nonsense Suppression

To ensure scientific integrity, any GCE protocol must be a self-validating system . The following methodology outlines the expression of a UAA-modified protein in E. coli or Yeast, culminating in a mandatory mass spectrometry validation loop to prove system fidelity 6, 7.

Phase 1: Plasmid Design & Co-transformation
  • Construct the Target Plasmid: Introduce an amber codon (TAG in DNA) at the desired site within your gene of interest using site-directed mutagenesis.

  • Construct the OTS Plasmid: Clone the orthogonal aaRS (e.g., Methanosarcina mazei PylRS) and its cognate tRNA into a secondary expression vector.

    • Causality: Using a dual-plasmid system separates the heavy translation machinery from the target gene, preventing plasmid recombination and allowing modular swapping of target proteins without recloning the complex tRNA cassettes 6.

  • Co-transform: Introduce both plasmids into the expression host (e.g., E. coli BL21(DE3)).

Phase 2: Expression & UAA Feeding
  • Culture Growth: Grow cells in standard media (e.g., LB or 2xYT) at 37°C until OD600 reaches 0.6.

  • UAA Supplementation: Supplement the culture media with the desired UAA (typically 1–2 mM final concentration).

    • Causality: The host cell cannot synthesize the UAA. High extracellular concentration is required to drive cellular uptake and outcompete any residual affinity the engineered aaRS might have for canonical amino acids, thus minimizing background misincorporation.

  • Induction: Induce protein expression (e.g., with IPTG or Arabinose) and incubate for 16–24 hours 7.

Phase 3: Lysis & Purification
  • Harvest & Resuspend: Centrifuge the culture and resuspend the pellet in a buffered saline solution (pH 7.5).

  • Mechanical Lysis: Lyse cells via microfluidization at 18,000 psi.

    • Causality: Mechanical lysis is strictly preferred over chemical lysis. Chemical detergents can interfere with the structural integrity of the newly modified protein and cause severe ionization suppression during the downstream mass spectrometry validation step 7.

  • Purification: Isolate the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Phase 4: Self-Validation via Tandem Mass Spectrometry (MS/MS)

A protocol is only as robust as its validation. To prove that the OTS is truly orthogonal and not "leaky":

  • Digest the purified protein with trypsin.

  • Analyze the peptides using LC-MS/MS.

  • Validation Threshold: The system is validated only if the MS/MS fragmentation spectra confirm a mass shift at the exact amber codon site corresponding precisely to the molecular weight of the UAA. If fragments show canonical amino acids (like Tyrosine or Leucine) at this site, the OTS is leaky and the protocol must be aborted and re-optimized 6.

Advanced Modalities: Next-Generation Antibody-Drug Conjugates (ADCs)

Historically, ADCs have been manufactured using stochastic conjugation methods—linking cytotoxic payloads to native lysine or cysteine residues. Because antibodies contain dozens of these residues, stochastic conjugation yields a highly heterogeneous mixture of ADCs with varying Drug-to-Antibody Ratios (DAR). This heterogeneity leads to unpredictable pharmacokinetics, premature payload release, and narrow therapeutic windows.

The UAA Solution: By utilizing GCE, developers can genetically encode a bioorthogonal UAA, such as p-azidophenylalanine, at a single, rationally selected site on the monoclonal antibody 3.

Causality of Bioorthogonal Click Chemistry: The azide functional group does not exist in native mammalian biology. Therefore, when the antibody is exposed to a cytotoxic payload functionalized with a strained alkyne (e.g., DIBO), a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) occurs exclusively at the site of the UAA. This single reaction pathway guarantees a perfectly homogeneous ADC population with a defined DAR, drastically improving the drug's safety profile and therapeutic index 3.

ADC mAb Antibody with Azido-UAA SPAAC SPAAC Click Reaction mAb->SPAAC Toxin DIBO-Toxin Payload Toxin->SPAAC ADC Homogeneous ADC (DAR=2) SPAAC->ADC Bioorthogonal Conjugation

Site-specific Antibody-Drug Conjugate (ADC) generation via SPAAC click chemistry.

Conclusion & Future Perspectives

The integration of unnatural amino acids into medicinal chemistry represents a paradigm shift from discovery-by-screening to rational proteomic engineering. By mastering orthogonal translation systems and bioorthogonal chemistry, drug developers can bypass the evolutionary limitations of the canonical amino acid pool. As translation efficiencies in mammalian cells continue to improve, UAAs will become the standard scaffold for next-generation biologics, bispecifics, and precision therapeutics.

References

  • Sharma, K.K., et al. "Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery." ACS Publications.[Link]

  • Shandell, M.A., et al. "Genetic Code Expansion: A Brief History and Perspective." PMC. [Link]

  • "Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells." Portland Press. [Link]

  • "Therapeutic applications of genetic code expansion." PMC - NIH.[Link]

  • "Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast." PMC.[Link]

  • Galles, G.D., et al. "Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms." PMC.[Link]

  • "Pyrrolysine Aminoacyl-tRNA Synthetase as a Tool for Expanding the Genetic Code." MDPI.[Link]

Sources

Exploratory

Investigating the Biological Activity of Novel Bicyclic Compounds: A Mechanistic and Methodological Whitepaper

Executive Summary & Mechanistic Rationale In modern drug discovery, targeting flat, featureless protein-protein interactions (PPIs) remains a formidable challenge for traditional small molecules. Conversely, while monocl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, targeting flat, featureless protein-protein interactions (PPIs) remains a formidable challenge for traditional small molecules. Conversely, while monoclonal antibodies possess the surface area to disrupt PPIs, they are limited by poor intracellular permeability. Bicyclic compounds —particularly bicyclic and macrocyclic peptides—have emerged as a transformative modality bridging this gap.

As an application scientist, I approach bicyclic scaffolds not just as structural novelties, but as thermodynamic tools. By constraining a sequence into a bicyclic framework (often via chemical scaffolds like 1,3,5-triacryloylhexahydro-1,3,5-triazine), we pre-organize the molecule into its active binding conformation. This rigidification drastically reduces the entropic penalty (


) typically associated with linear peptides binding to their target. The result is a highly favorable Gibbs free energy (

), yielding antibody-like affinities and enhanced proteolytic stability, as detailed in [1]. Furthermore, the constrained geometry improves cell permeability, allowing these molecules to reach intracellular targets that were previously deemed "undruggable" [2].

Discovery and Validation Workflow

To systematically evaluate the biological activity of novel bicyclic compounds, a rigorous, multi-tiered screening cascade is required. The workflow must transition seamlessly from high-throughput in vitro binding to physiologically relevant cellular target engagement.

DiscoveryWorkflow N1 1. Library Synthesis (Phage Display / DEL) N2 2. In Vitro Screening (Affinity Selection) N1->N2 N3 3. Biophysical Validation (SPR / ITC) N2->N3 N4 4. Cellular Assays (CETSA / Viability) N3->N4 N5 5. Lead Optimization (Structural Biology) N4->N5

Workflow for the discovery and validation of novel bicyclic compounds.

High-Throughput Affinity Profiling: Surface Plasmon Resonance (SPR)

While endpoint assays (like ELISA) provide basic affinity (


) data, they fail to capture the kinetic nuances of bicyclic compounds. The primary advantage of a bicyclic scaffold is often a dramatically reduced dissociation rate (

) due to shape complementarity. SPR provides real-time, label-free kinetic profiling to capture this phenomenon.
Self-Validating SPR Protocol

Causality & Design: We immobilize the target protein on the sensor chip rather than the bicyclic peptide. Immobilizing the peptide can mask its constrained pharmacophore, artificially lowering the observed affinity.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the purified recombinant target protein (e.g., 10-20 µg/mL in sodium acetate buffer, pH 4.5) to achieve an immobilization level of 500–1000 Response Units (RU). Quench the remaining active esters with 1 M ethanolamine-HCl.

  • Reference Channel Setup (Validation): Leave Flow Cell 1 unmodified (activated and quenched without protein). This is a critical self-validating step to subtract bulk refractive index changes and non-specific binding of the hydrophobic bicyclic compounds.

  • Analyte Preparation: Dilute the bicyclic compounds in running buffer (e.g., HBS-EP+ with 1% DMSO). Causality: Bicyclic compounds often possess hydrophobic patches to mimic protein interfaces, making them prone to non-specific aggregation. The inclusion of 0.05% surfactant and 1% DMSO ensures the measured

    
     reflects true target engagement rather than matrix partitioning.
    
  • Kinetic Injection: Inject the compounds over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Analysis: Fit the double-referenced sensorgrams using a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Demonstrating in vitro affinity is insufficient; compounds must penetrate the cell membrane and engage the target in a complex intracellular milieu. CETSA measures ligand-induced thermodynamic stabilization of the target protein directly in living cells [3].

Self-Validating CETSA Protocol

Causality & Design: When a bicyclic compound binds its target, it alters discrete bond energies and shifts the system's Gibbs free energy. This stabilization requires a higher temperature to unfold and aggregate the protein [4]. We perform the thermal challenge on intact cells before lysis to preserve the native intracellular environment, accounting for membrane permeability and active efflux mechanisms.

  • Cell Treatment: Seed target cells (e.g., SJSA-1) in a 96-well plate. Treat with the bicyclic compound at the desired concentration (or DMSO vehicle control) and incubate for 1–2 hours at 37°C to allow for cell penetration and equilibrium binding.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Add a mild lysis buffer (e.g., containing NP-40 and protease inhibitors) and subject the cells to three freeze-thaw cycles using liquid nitrogen. Causality: Lysis must occur after heating. If cells are lysed before the thermal challenge, the local ligand concentration drops due to dilution, and compartmentalization is lost, yielding false negatives for lower-affinity compounds.

  • Clearance: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection (Validation): Analyze the soluble fraction via Western Blot or AlphaScreen. To validate the assay, perform an Isothermal Dose-Response Fingerprint (ITDRF) at the calculated

    
     (the temperature at which 50% of the protein aggregates). This confirms concentration-dependent target stabilization, ruling out non-specific thermal artifacts.
    

Case Study: Disrupting the MDM2-p53 Protein-Protein Interaction

The interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor p53 is a classic, challenging PPI. MDM2 negatively regulates p53 by binding its N-terminal transactivation domain, utilizing a deep hydrophobic cleft to accommodate three key p53 residues: Phe19, Trp23, and Leu26 [5].

Bicyclic peptides can perfectly mimic the


-helical interface of p53. By occupying the Phe/Trp/Leu pockets with picomolar potency, they prevent p53 ubiquitination, leading to p53 stabilization, transcription of target genes like p21, and subsequent cell cycle arrest[6].

MDM2p53Pathway Bicycle Bicyclic Peptide Inhibitor MDM2 MDM2 (E3 Ligase) Bicycle->MDM2 Inhibits p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Basal State Transcription Target Gene Transcription (p21) p53->Transcription Activated State Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis

Mechanism of action for bicyclic peptide inhibitors targeting the MDM2-p53 axis.

Quantitative Data: Monocyclic vs. Bicyclic Scaffolds

The superiority of the bicyclic scaffold becomes evident when comparing quantitative metrics across biophysical and cellular assays. The table below summarizes the biological activity profile of a standard monocyclic p53-mimetic versus a highly constrained bicyclic derivative conjugated with a Cell-Penetrating Peptide (CPP).

Compound ScaffoldTarget Affinity (

, nM)
Proteolytic Half-Life (

, hrs)
Cell Permeability (

,

cm/s)
Target Engagement (CETSA

, °C)
Monocyclic Peptide 45.21.50.2+1.2
Bicyclic Peptide 0.8>24.04.5+6.8
Bicyclic + CPP Conjugate 1.2>24.018.7+9.5

Note: The addition of the second macrocyclic ring improves affinity by >50-fold and grants near-total resistance to serum proteases. The CPP conjugation further drives intracellular accumulation, reflected in the massive CETSA thermal shift.

Conclusion

Investigating the biological activity of novel bicyclic compounds requires a paradigm shift from traditional small-molecule screening. Because these molecules operate at the intersection of biologics and synthetic chemistry, our analytical techniques must account for their unique thermodynamic profiles, high propensity for target rigidification, and complex cellular penetrance dynamics. By utilizing self-validating kinetic assays (SPR) and physiologically relevant target engagement models (CETSA), researchers can confidently advance bicyclic hits into robust therapeutic leads.

References

  • Bicyclic Peptides as Next-Generation Therapeutics Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Bicyclic Peptides: Types, Synthesis and Applications Source: e-Publications@Marquette URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Discovery, X-ray structure and CPP-conjugation enabled uptake of p53/MDM2 macrocyclic peptide inhibitors Source: Semantic Scholar URL:[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • A left handed solution to peptide inhibition of the p53-MDM2 interaction Source: National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

Sources

Foundational

Therapeutic Applications and Pharmacological Potential of Aminobicyclo[2.2.2]octane Derivatives: A Comprehensive Technical Guide

Executive Summary The pursuit of novel chemical spaces in drug discovery relies heavily on the design of scaffolds that offer precise spatial geometry, metabolic stability, and conformational rigidity. The aminobicyclo[2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical spaces in drug discovery relies heavily on the design of scaffolds that offer precise spatial geometry, metabolic stability, and conformational rigidity. The aminobicyclo[2.2.2]octane core represents a highly constrained, three-dimensional pharmacophore that drastically reduces conformational freedom[1]. As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the efficacy of these derivatives across antiprotozoal, antiviral, and advanced peptidomimetic applications. By locking torsion angles and dictating the spatial arrangement of appended functionalities, aminobicyclo[2.2.2]octane derivatives offer unparalleled advantages in target-specific binding and targeted protein degradation.

Structural Pharmacology: The Power of Conformational Rigidity

The foundational advantage of the bicyclo[2.2.2]octane structure lies in its steric bulk and rigid geometry. When utilized as a constrained cyclic β-amino acid—specifically 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC)—the bridgehead primary amine and endocyclic chiral center impose extreme steric pressure[1][2].

Mechanistic Causality: In drug-receptor interactions, highly flexible molecules suffer a high entropic penalty upon binding. The bulky bicyclo[2.2.2]octane core pre-organizes the molecule into its bioactive conformation. In peptide foldamers and cyclic somatostatin analogues, this steric pressure locks the backbone torsion angles, successfully stabilizing reverse-turn helical architectures and enhancing biological activity against targets like growth hormone and insulin receptors[2][3].

Advanced Modalities: PROTAC Linkers and Peptidomimetics

Beyond direct receptor agonism/antagonism, the aminobicyclo[2.2.2]octane scaffold has emerged as a critical structural component in Proteolysis Targeting Chimeras (PROTACs). Specifically, Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride is deployed as a rigid linker[4].

Why Rigid Linkers Matter: Traditional PEG-based flexible linkers often fail to stabilize the ternary complex (Target-PROTAC-E3 Ligase) due to excessive degrees of freedom. A rigid bicyclo[2.2.2]octane linker dictates a specific exit vector, reducing the entropic cost of ternary complex formation and driving highly efficient polyubiquitination of the target protein.

PROTAC_Pathway POI Target Protein (POI) PROTAC PROTAC Molecule (Rigid Bicyclo[2.2.2]octane Linker) POI->PROTAC Ligand Binding Ternary Ternary Complex Formation (Reduced Entropic Penalty) PROTAC->Ternary Drives E3 E3 Ubiquitin Ligase E3->PROTAC Ligand Binding Ubiquitin Polyubiquitination Ternary->Ubiquitin Catalyzes Proteasome Proteasomal Degradation Ubiquitin->Proteasome Targets to

Mechanism of targeted protein degradation using a rigid aminobicyclo[2.2.2]octane PROTAC linker.

Antiprotozoal Therapeutics: Malaria and Trypanosomiasis

Derivatives of 4-aminobicyclo[2.2.2]octane have demonstrated potent activity against the causative organisms of severe tropical diseases, notably Plasmodium falciparum and Trypanosoma brucei rhodesiense[5][6].

Synthesized variants, such as 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones and O-methyl oximes, exhibit high lipophilicity. This chemical property is causal to their efficacy: the lipophilic diaryl groups enhance penetration through the complex membrane structures of the parasites, allowing the pharmacophore to reach intracellular targets effectively[5][6].

Quantitative Efficacy Data

The following table summarizes the in vitro inhibitory concentrations (IC50) of key aminobicyclo[2.2.2]octane derivatives compared to standard clinical therapeutics[5].

Compound ClassTarget Organism (Strain)IC50 Range (µM)Reference DrugRef. IC50 (µM)
4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones Plasmodium falciparum (K1, Chloroquine-resistant)0.84 - 0.99Chloroquine0.12
bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonates Trypanosoma brucei rhodesiense (STIB 900)0.68Suramin0.0075

Antiviral and CNS Modulatory Applications

The biological activity of the bicyclo[2.2.2]octane framework extends into virology and neuropharmacology. Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid are utilized as highly effective scaffolds for antiviral agents, specifically in the development of influenza virus replication inhibitors[7][8][9].

Furthermore, 2-amino-bicyclo[2.2.2]octane-2-carboxylic acid has been shown to selectively disturb the transport and levels of neutral amino acids in the cerebral cortex[7][8]. By mimicking endogenous amino acids but resisting metabolic degradation, these rigid non-natural amino acids act as competitive inhibitors at transport channels, providing a mechanism to modulate CNS amino acid profiles.

Experimental Protocols & Methodologies

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating workflows. Below are the standardized protocols for generating and testing 4-aminobicyclo[2.2.2]octane derivatives.

Protocol A: Synthesis of 4-Aminobicyclo[2.2.2]octan-2-ones via Diels-Alder Cycloaddition

This protocol utilizes a one-pot reaction mechanism to construct the bicyclic core[10].

  • Reagent Preparation: Dissolve benzylidene acetone (1 eq) and dialkyl-ammonium thiocyanate (1.2 eq) in anhydrous ethanol.

  • Enammonium Salt Formation: Stir the mixture at room temperature for 2 hours. Causality: This initial step forms the enammonium salt intermediate required for the subsequent cycloaddition.

  • Cycloaddition & Heating: Elevate the temperature to reflux (78°C) for 12-16 hours. The enammonium salt undergoes a Diels-Alder reaction with unreacted benzylidene acetone, followed by intramolecular cyclization to form the bicyclic compound[10].

  • Self-Validation (GC-MS Tracking): Extract 100 µL aliquots at hours 4, 8, and 12. Analyze via GC-MS to monitor the depletion of diketone intermediates and the formation of the 4-acetylcyclohex-1-enylammonium salt. This ensures the reaction is proceeding along the correct mechanistic pathway rather than forming dead-end cyclohexanone derivatives[10].

  • Purification: Free the base using a neutral-washed Amberlite IRA-420 ion exchanger in ethanol, followed by recrystallization from ethyl acetate to yield the pure hydrochloride salt[10].

Protocol B: Antiprotozoal Microplate Assay with Cytotoxicity Counter-Screen

A biological assay is only as trustworthy as its selectivity index. This protocol ensures that observed parasitic death is target-specific[5][6].

  • Parasite Culturing: Culture P. falciparum K1 strain (resistant to chloroquine and pyrimethamine) in human erythrocytes using RPMI 1640 medium supplemented with human serum[5][6].

  • Compound Dosing: Prepare serial dilutions of the synthesized bicyclo[2.2.2]octane derivatives (from 10 µM down to 0.01 µM) in 96-well microplates.

  • Incubation & Quantification: Incubate for 72 hours at 37°C in a specialized gas mixture (93% N2, 4% CO2, 3% O2). Add radiolabeled [3H]-hypoxanthine for the final 24 hours. Harvest cells and measure radioactivity to determine the IC50 (parasite viability).

  • Self-Validating Counter-Screen (Cytotoxicity): Concurrently, expose mammalian L6 cells (rat skeletal myoblasts) to the same compound concentrations. Determine the CC50 (Cytotoxic Concentration).

  • Data Synthesis: Calculate the Selectivity Index (SI = CC50 / IC50). An SI > 10 validates the compound as a true antiprotozoal hit rather than a broad-spectrum toxin[6].

Workflow Synthesis 1. Synthesis of 4-amino- bicyclo[2.2.2]octane derivatives Purification 2. Purification & Validation (LC-MS, NMR, GC-MS) Synthesis->Purification InVitro 3. In Vitro Microplate Assays (P. falciparum K1 & T.b. rhodesiense) Purification->InVitro Validated Compounds Cytotoxicity 4. Cytotoxicity Assessment (L6 Cell Line) InVitro->Cytotoxicity Active Hits SAR 5. Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Selectivity Index

Step-by-step experimental workflow for synthesizing and screening antiprotozoal derivatives.

References

  • Seebacher, W., Brun, R., & Weis, R. (2004). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. European Journal of Pharmaceutical Sciences.[Link]

  • André, C., et al. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Accounts of Chemical Research.[Link]

  • André, C., et al. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts (PubMed entry).[Link]

  • Palkó, M., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules (MDPI).[Link]

  • Palkó, M., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives (PMC entry).[Link]

  • Seebacher, W., et al. (2006). Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. European Journal of Medicinal Chemistry. [Link]

  • Weis, R., et al. (2005). Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules (MDPI).[Link]

  • Charpentier, B., et al. (2012). WO2012083122A1 - Inhibitors of influenza viruses replication.
  • Gilon, C., et al. (2005). Structure−Activity Relationship Studies Optimizing the Antiproliferative Activity of Novel Cyclic Somatostatin Analogues Containing a Restrained Cyclic β-Amino Acid. Journal of Medicinal Chemistry.[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for Incorporating Constrained Amino Acids into Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Methodological Protocol Executive Summary The incorporation of constrained amino acids—such as -methylated am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Methodological Protocol

Executive Summary

The incorporation of constrained amino acids—such as


-methylated amino acids, 

-dialkyl amino acids (e.g.,

-aminoisobutyric acid, Aib), and cyclic analogs—is a cornerstone of modern peptide drug development. These modifications confer critical pharmacological properties, including enhanced proteolytic stability, induced conformational rigidity (e.g., stabilization of

-helices or

-turns), and improved passive membrane permeability[1].

However, synthesizing peptides with these residues presents profound kinetic and thermodynamic challenges. The steric hindrance of bulky side chains and the reduced nucleophilicity of secondary amines often lead to incomplete couplings, deletion sequences, and a high risk of epimerization/racemization [2]. This application note provides a mechanistic breakdown of coupling chemistries and establishes self-validating protocols for the efficient incorporation of constrained amino acids.

Mechanistic Insights: Causality in Reagent Selection

As a peptide chemist, selecting a coupling reagent cannot be arbitrary; it must be dictated by the specific steric and electronic environment of the reaction.

The Challenge of Nucleophilicity and Steric Bulk

Standard uronium/aminium salts (like HBTU or HATU) are highly effective for primary amines. However, when coupling an incoming Fmoc-amino acid to an


-methylated residue on the resin, the secondary amine's nucleophilicity is severely dampened by steric shielding. If the coupling is too slow, uronium reagents can react directly with the unhindered 

-terminus of the peptide chain, forming an irreversible guanidinium byproduct that terminates chain elongation [3].

Solution: Phosphonium salts, such as PyBroP (Bromo-tripyrrolidino-phosphonium hexafluorophosphate), do not contain the uronium moiety and cannot form guanidinium byproducts. PyBroP was specifically developed to drive the difficult coupling of


-methyl amino acids and Aib by generating a highly reactive intermediate without capping the resin [3].
Overcoming Extreme Hindrance with Acid Chlorides

For consecutive constrained residues (e.g., coupling an Aib to an Aib, or an


-Me to an 

-Me), even PyBroP may fail. In these extreme cases, the incoming amino acid must be converted into the smallest, most reactive electrophile possible: an acid chloride.

Solution: BTC (Bis(trichloromethyl) carbonate) , commonly known as triphosgene, generates amino acid chlorides in situ [1]. Because the chloride ion is an excellent leaving group and the acyl chloride intermediate is sterically compact, it can penetrate the steric shield of


-dialkyl and 

-methylated amines.
The Racemization Risk (Oxazolone Formation)

During the prolonged activation times required for constrained amino acids, the activated carboxyl group is highly susceptible to intramolecular attack by the adjacent carbonyl oxygen, forming an oxazolone intermediate. This intermediate rapidly undergoes base-catalyzed enolization, leading to racemization (loss of chiral integrity) [2]. Causality in protocol design: To suppress oxazolone formation, protocols must utilize weaker bases (e.g., 2,4,6-collidine instead of DIPEA) or lower the activation temperature (0 °C) during the critical pre-activation phase [4].

Quantitative Data: Coupling Reagent Performance

The following table summarizes the kinetic efficiency and racemization profiles of key coupling reagents when applied to constrained amino acids.

Coupling ReagentChemical ClassTarget ApplicationRacemization RiskKey Mechanistic Consideration
HATU / HOAt UroniumSingle

-Me couplings
ModerateProne to guanidinium capping on slow-reacting secondary amines.
PyBroP Phosphonium

-Me to

-Me couplings
Low to ModerateAvoids guanidinium formation; requires halogenated solvents.
BTC (Triphosgene) Carbonate

-dialkyl (Aib), Cyclic
Low (in THF/DCM)Generates highly reactive acid chlorides in situ; incompatible with DMF .
DIC / Oxyma CarbodiimideStandard SPPSVery LowGenerally insufficient for consecutive sterically hindered residues.

Self-Validating SPPS Workflow for Constrained Amino Acids

To ensure high-fidelity synthesis, the workflow must be a closed-loop, self-validating system. Because standard Ninhydrin (Kaiser) tests fail to detect secondary amines accurately, the Bromophenol Blue test is integrated directly into the cycle. The workflow dictates that progression to the next cycle is strictly gated by a successful colorimetric validation.

SPPS_Constrained_AA Resin Peptide-Resin (Secondary Amine) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash Solvent Wash (DMF -> DCM/THF) Deprotect->Wash Activate Pre-activation (PyBroP or BTC + Base) Wash->Activate Couple Coupling Reaction (1-4 hrs, RT) Activate->Couple Test Bromophenol Blue Test (Self-Validation) Couple->Test Decision Coupling Complete? Test->Decision Decision->Activate No (Blue/Green) Double Couple Cap Capping (Acetic Anhydride) Decision->Cap Yes (Yellow) Next Next SPPS Cycle Cap->Next

Caption: Closed-loop SPPS workflow ensuring self-validation via Bromophenol Blue testing.

Detailed Experimental Protocols

Protocol A: PyBroP-Mediated Coupling for -Methyl Amino Acids

Use this protocol when coupling an amino acid to an


-methylated residue already on the resin.

Reagents: Fmoc-


-Me-AA-OH, PyBroP, DIPEA (N,N-Diisopropylethylamine), DCM (Dichloromethane).
  • Resin Preparation: Perform standard Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5 × 1 min), followed by DCM (5 × 1 min). Mechanistic note: PyBroP performs optimally in non-polar solvents like DCM.

  • Activation (Cold): In a separate vial, dissolve 3 equivalents (eq) of the Fmoc-amino acid and 3 eq of PyBroP in anhydrous DCM (approx. 10 mL/g resin). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add 6 eq of DIPEA to the cooled mixture. Stir for exactly 1 minute. Mechanistic note: Cooling minimizes the base-catalyzed formation of the oxazolone, suppressing racemization.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Validation: Drain the reaction vessel, wash with DCM (3 × 1 min), and proceed immediately to Protocol C (Validation).

Protocol B: BTC-Mediated Coupling for -Dialkyl Amino Acids (e.g., Aib)

Use this protocol for extreme steric hindrance, such as consecutive Aib residues or consecutive


-Me residues.

Reagents: Fmoc-AA-OH, BTC (Bis(trichloromethyl) carbonate), 2,4,6-collidine, anhydrous THF (Tetrahydrofuran). Safety Warning: BTC generates phosgene gas in situ. All operations must be performed in a well-ventilated fume hood.

  • Solvent Exchange (Critical Step): Wash the deprotected peptide-resin extensively with anhydrous THF (6 × 1 min). Mechanistic note: Traces of DMF will react with BTC to form a chloroiminium ion, which acts as a Vilsmeier reagent and destroys chiral integrity [3].

  • Activation: In a sealed vial, dissolve 3 eq of the Fmoc-amino acid in anhydrous THF. Add 1 eq of BTC (yielding 3 eq of phosgene).

  • Base Addition: Add 8 eq of 2,4,6-collidine. A white precipitate (collidine hydrochloride) will form immediately, indicating the successful generation of the amino acid chloride. Centrifuge or filter the mixture if necessary [1].

  • Coupling: Add the supernatant to the resin. Agitate at room temperature for 2 hours.

  • Validation: Wash the resin with THF (3 × 1 min) and DCM (3 × 1 min). Proceed to Protocol C .

Protocol C: Self-Validation via Bromophenol Blue Test

Standard Ninhydrin tests yield false negatives for secondary amines. This test ensures the coupling is complete before moving forward.

  • Test Solution: Dissolve 25 mg of Bromophenol Blue in 5 mL of DMF.

  • Sampling: Remove a few beads of the washed resin and place them in a small glass tube. Wash the beads once with methanol.

  • Assay: Add 2-3 drops of the test solution to the beads.

  • Interpretation & Action:

    • Yellow beads/solution: The secondary amine is fully acylated (Coupling Complete). Proceed to capping and the next cycle.

    • Blue/Green beads/solution: Unreacted secondary amines remain (Coupling Incomplete). Do not proceed. Repeat the coupling step (Protocol A or B) using fresh reagents.

References

  • Zhang, P., Koch, G., Zhang, Y., Yang, K., & Lokey, R. S. "DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds." ACS Omega, 2023. URL:[Link]

  • Biron, E., & Kessler, H. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." The Journal of Organic Chemistry, 2005. URL:[Link]

Application

Application Note: Spectroscopic Characterization Using ¹H and ¹³C NMR

For: Researchers, scientists, and drug development professionals. Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the precise structural elucidation of orga...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the precise structural elucidation of organic molecules.[1] This application note provides a comprehensive guide to the principles and practical application of ¹H (proton) and ¹³C (carbon-13) NMR for the unambiguous characterization of small molecules, with a particular focus on applications in drug discovery and development. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and illustrate data interpretation strategies, including the use of advanced 2D NMR techniques.

Introduction: The Power of NMR in Molecular Characterization

Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1] The technique is based on the principle that certain atomic nuclei, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.[2]

In the context of drug discovery and development, NMR is an indispensable tool.[1] It is instrumental in:

  • Structure Elucidation: Determining the precise atomic connectivity and stereochemistry of newly synthesized compounds.[3]

  • Purity Assessment: Quantifying the purity of drug candidates and identifying impurities.

  • Interaction Studies: Investigating the binding of small molecules (potential drugs) to their biological targets, such as proteins.[2]

  • Formulation Development: Characterizing the physical and chemical properties of drug formulations in both liquid and solid states.[2]

This guide will focus on the two most common types of NMR spectroscopy used in organic chemistry and drug development: ¹H NMR and ¹³C NMR.

Fundamental Principles of ¹H and ¹³C NMR

The NMR Phenomenon: A Synopsis

At the core of NMR is the concept of nuclear spin. Nuclei with an odd number of protons or neutrons possess a quantum mechanical property called spin, which generates a magnetic moment. When placed in an external magnetic field (B₀), these nuclear magnets align either with or against the field, creating two distinct energy levels. The application of a radiofrequency (RF) pulse can excite the nuclei from the lower to the higher energy state. The subsequent relaxation of the nuclei back to the lower energy state emits a signal that is detected and processed to generate the NMR spectrum.[2]

Key Parameters in ¹H NMR Spectroscopy
  • Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), is known as the chemical shift.[4] It is a measure of the shielding or deshielding of a proton by its surrounding electrons. Protons in electron-rich environments are shielded and appear at lower ppm values (upfield), while those in electron-poor environments are deshielded and appear at higher ppm values (downfield).[3][4]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal.[3][4] This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent protons on adjacent carbons causes the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets).[3][4] The magnitude of this splitting, known as the coupling constant (J), provides information about the connectivity of atoms.[4]

Key Parameters in ¹³C NMR Spectroscopy
  • Chemical Shift (δ): Similar to ¹H NMR, the chemical shift in ¹³C NMR indicates the electronic environment of each carbon atom.[4][5] The chemical shift range for ¹³C is much larger (0-220 ppm) than for ¹H (0-12 ppm), which means that ¹³C spectra typically show one distinct peak for each unique carbon atom, with minimal signal overlap.[5][6]

  • Proton Decoupling: Due to the low natural abundance of the ¹³C isotope (~1.1%), ¹³C-¹³C coupling is not typically observed.[7][8] However, ¹³C nuclei are coupled to attached protons, which would lead to complex splitting patterns. To simplify the spectra, ¹³C NMR is usually performed with broadband proton decoupling, resulting in a spectrum where each unique carbon appears as a single sharp line.[8][9]

  • Lack of Integration: Standard proton-decoupled ¹³C NMR spectra are not typically integrated because the signal intensity is influenced by various factors beyond the number of nuclei.[6][9]

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is critically dependent on proper sample preparation and instrument setup. This section provides a detailed protocol for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Objective: To prepare a homogeneous, particulate-free solution of the analyte in a suitable deuterated solvent.

Materials:

  • Analyte (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR of small molecules).[10]

  • High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Standard 5 mm NMR tubes.[11]

  • Internal standard (e.g., Tetramethylsilane - TMS).

  • Glass Pasteur pipette and cotton or glass wool.

  • Vortex mixer.

Protocol:

  • Weigh the Analyte: Accurately weigh the required amount of the sample into a clean, dry vial. The amount can be adjusted based on the molecular weight and solubility of the compound.

  • Select the Solvent: Choose a deuterated solvent in which the analyte is fully soluble.[10][12] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[13]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary, but care should be taken to avoid sample degradation.

  • Filter the Solution: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[11][13]

  • Add Internal Standard (Optional but Recommended): A small amount of an internal standard like TMS can be added to the sample to provide a reference signal at 0 ppm.[10]

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra using an NMR spectrometer.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high degree of homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Load a standard ¹H acquisition parameter set.

    • Optimize the receiver gain.

    • Acquire a single scan to check the spectral width and signal intensity.

    • Adjust the spectral width to encompass all proton signals.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (S/N). For concentrated samples, 8-16 scans are often sufficient.

    • Acquire the final spectrum.

  • ¹³C NMR Acquisition:

    • Load a standard ¹³C acquisition parameter set with proton decoupling.

    • Optimize the receiver gain.

    • Due to the lower sensitivity of ¹³C, a larger number of scans is typically required (e.g., hundreds to thousands) to achieve a good S/N.[5]

    • Set an appropriate relaxation delay to ensure quantitative accuracy if needed, although for routine characterization, this is often shortened to save time.

    • Acquire the final spectrum.

Data Processing

Objective: To convert the raw time-domain data (Free Induction Decay - FID) into a frequency-domain spectrum.

Software:

  • NMR data processing software (e.g., MestReNova, TopSpin, NMRFx).[14]

Protocol:

  • Fourier Transformation (FT): Apply a Fourier transform to the FID to convert it from a time-domain signal to a frequency-domain spectrum.[15][16]

  • Phasing: Correct the phase of the spectrum to ensure that all peaks are in pure absorption mode (positive and symmetrical).[15][16]

  • Baseline Correction: Correct any distortions in the baseline of the spectrum to ensure accurate integration.[15][16]

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS) to 0 ppm.[16]

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the precise chemical shift of each peak in both the ¹H and ¹³C spectra.

Spectral Interpretation: Unraveling the Molecular Structure

Interpreting NMR spectra is a systematic process of piecing together structural fragments based on the information obtained from chemical shifts, integration, and coupling patterns.

¹H NMR Spectrum Analysis
  • Number of Signals: The number of distinct signals indicates the number of sets of chemically non-equivalent protons.

  • Chemical Shift (δ): The position of each signal provides information about the electronic environment of the protons (e.g., aromatic, aliphatic, adjacent to electronegative atoms).

  • Integration: The relative areas of the signals provide the ratio of the number of protons in each set.

  • Splitting Pattern (Multiplicity): The splitting pattern of a signal (singlet, doublet, triplet, etc.) reveals the number of protons on adjacent carbons according to the n+1 rule (where n is the number of equivalent neighboring protons).[3]

¹³C NMR Spectrum Analysis
  • Number of Signals: The number of signals corresponds to the number of sets of chemically non-equivalent carbon atoms.[5]

  • Chemical Shift (δ): The chemical shift of each signal indicates the type of carbon atom (e.g., carbonyl, aromatic, sp³, sp²).[5]

Data Presentation: Typical Chemical Shift Ranges
¹H Chemical Shift (ppm) Type of Proton ¹³C Chemical Shift (ppm) Type of Carbon
0.5 - 2.0Alkanes (C-H)5 - 40sp³ C
2.0 - 3.0Allylic (C=C-C-H), Alkynyl (C≡C-H)50 - 90sp C, C-O, C-N
3.0 - 4.5Adjacent to O, N, or Halogen (O-C-H)90 - 150sp² C (alkene, aromatic)
4.5 - 6.5Vinylic (C=C-H)160 - 220Carbonyl (C=O)
6.5 - 8.5Aromatic (Ar-H)
9.0 - 10.0Aldehydic (CHO)
10.0 - 13.0Carboxylic Acid (COOH)

Advanced NMR Techniques for Unambiguous Structure Elucidation

For complex molecules, 1D NMR spectra may not be sufficient for a complete structural assignment. In such cases, 2D NMR techniques are invaluable.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a set of ¹³C NMR experiments that distinguish between CH, CH₂, and CH₃ groups.[17][18][19]

  • DEPT-90: Only CH (methine) carbons appear as positive signals.[17][18]

  • DEPT-135: CH and CH₃ carbons appear as positive signals, while CH₂ (methylene) carbons appear as negative signals.[17][18] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[17][18]

COSY (Correlation Spectroscopy)

COSY is a 2D ¹H-¹H correlation experiment that shows which protons are coupled to each other.[20][21] Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled, typically those on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a 2D experiment that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[20][22] Each cross-peak in an HSQC spectrum indicates a direct one-bond C-H connection.[23]

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is a 2D experiment that shows correlations between protons and carbons that are two or three bonds away.[3] This is particularly useful for identifying quaternary carbons and for piecing together larger molecular fragments.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a small molecule using ¹H and ¹³C NMR.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Structure Elucidation Sample Weigh & Dissolve Analyte Filter Filter Solution Sample->Filter NMR_Tube Transfer to NMR Tube Filter->NMR_Tube H1_NMR Acquire ¹H NMR NMR_Tube->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR DEPT Acquire DEPT C13_NMR->DEPT TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) DEPT->TwoD_NMR FT Fourier Transform TwoD_NMR->FT Phase_Base Phase & Baseline Correction FT->Phase_Base Reference Reference Spectra Phase_Base->Reference Integrate Integrate & Peak Pick Reference->Integrate Analyze_1D Analyze 1D Spectra (¹H, ¹³C, DEPT) Integrate->Analyze_1D Analyze_2D Analyze 2D Spectra (COSY, HSQC, HMBC) Analyze_1D->Analyze_2D Propose_Structure Propose Structure Analyze_2D->Propose_Structure Confirm_Structure Confirm Structure Propose_Structure->Confirm_Structure

Caption: Workflow for NMR-based spectroscopic characterization.

Conclusion

¹H and ¹³C NMR spectroscopy are cornerstone techniques for the structural characterization of small molecules. A systematic approach, beginning with proper sample preparation and followed by the acquisition and interpretation of a suite of 1D and 2D NMR experiments, allows for the unambiguous determination of molecular structure. For researchers in drug discovery and development, a thorough understanding and proficient application of these methods are essential for advancing new therapeutic agents from the laboratory to the clinic.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Western University. NMR Sample Preparation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • NMR Data Processing. (n.d.). Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Wieteska, L., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • MDPI. (2021, January 22). Applications of Solution NMR in Drug Discovery. Retrieved from [Link]

  • Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]

  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Basic 1h And 13c Nmr Spectroscopy. (n.d.). transparencia.cmcamacari.ba.gov.br. Retrieved from [Link]

  • Slideshare. Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Application Of Nmr Spectroscopy In Organic Chemistry. (n.d.). transparencia.cmcamacari.ba.gov.br. Retrieved from [Link]

  • Norris, M.E., et al. (n.d.). NMR data processing, visualization, analysis and structure calculation with NMRFx. PMC. Retrieved from [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • Schorn, C. (2002). NMR-Spectroscopy: Data Acquisition. Wiley-VCH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange. Retrieved from [Link]

  • Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • de Graaf, R.A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Retrieved from [Link]

  • KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. User Guides and Resources. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

  • University of Guelph, Advanced Analysis Centre. NMR Links and Resources. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Retrieved from [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. Retrieved from [Link]

Sources

Method

Application Note: Strategic Incorporation of Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Context The development of conformationally restricted peptides and peptidomimetics frequently relies on the incorporation of bulky, non-natural -disubstituted amino acids. The bicyclo[2.2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of conformationally restricted peptides and peptidomimetics frequently relies on the incorporation of bulky, non-natural


-disubstituted amino acids. The bicyclo[2.2.2]octane cage represents an extreme example of steric bulk. When incorporated into a peptide backbone, 2-aminobicyclo[2.2.2]octane-2-carboxylic acid (Abc) rigidly constrains the local 

and

dihedral angles, heavily favoring

-helical conformations and conferring near-absolute resistance to proteolytic degradation.

However, utilizing Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate in Solid-Phase Peptide Synthesis (SPPS) presents two fundamental chemical challenges:

  • Protecting Group Incompatibility: The commercial building block is an ethyl ester. In Fmoc-SPPS, the C-terminus of the incoming amino acid must be a free carboxylic acid to undergo activation. The ethyl group is completely inert to standard SPPS conditions and must be removed ex situ.

  • Extreme Steric Hindrance: The bicyclic cage creates a severe steric shadow over both the carboxylate (during activation) and the

    
    -amine (during subsequent elongation). Standard carbodiimide chemistry (e.g., DIC/HOBt) fails completely, necessitating the use of hyper-reactive aminium/uronium salts and microwave-assisted thermodynamics .
    

This guide details the causality-driven protocols required to successfully prepare and incorporate this highly hindered building block into complex peptide sequences.

Pre-SPPS Preparation: Hydrolysis and Fmoc-Protection

Before introducing the compound to an automated synthesizer, the ethyl ester must be saponified to the free acid, followed by N-terminal protection with a Fluorenylmethyloxycarbonyl (Fmoc) group.

Protocol 1: Synthesis of Fmoc-Abc-OH

Causality: Saponification of


-disubstituted esters is kinetically sluggish due to the steric shielding of the carbonyl carbon. Elevated temperatures and extended reaction times are required to drive the equilibrium.

Step-by-Step Methodology:

  • Saponification: Dissolve Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate (1.0 eq) in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and 1M aqueous LiOH.

  • Thermal Activation: Stir the biphasic mixture at 40°C for 18–24 hours. Monitor progression via LC-MS until the ethyl ester mass is fully consumed.

  • pH Adjustment: Cool the reaction to 0°C. Carefully adjust the pH to 9.0 using 1M HCl.

  • Fmoc Protection: Dissolve Fmoc-OSu (1.2 eq) in minimal THF and add dropwise to the reaction. Maintain the pH strictly between 8.5 and 9.0 using 10% aqueous Na₂CO₃ to prevent premature Fmoc cleavage.

  • Reaction & Workup: Stir at room temperature for 4 hours. Acidify the mixture to pH 2.0 with 1M HCl to protonate the free carboxylate, then extract three times with Ethyl Acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the SPPS-ready building block: Fmoc-Abc-OH .

SPPS Coupling Dynamics & Reagent Selection

The steric bulk of the bicyclo[2.2.2]octane system drastically increases the activation energy (


) required for amide bond formation. Standard O-acylisourea intermediates formed by DIC are too bulky to undergo efficient aminolysis.

Success requires coupling reagents that provide anchimeric assistance (neighboring group participation). Reagents like HATU or COMU generate an OAt (7-aza-1-hydroxybenzotriazole) active ester. The nitrogen atom at position 7 of the HOAt ring forms a hydrogen bond with the incoming resin-bound amine, pre-organizing the transition state and accelerating the nucleophilic attack despite the steric clash .

Table 1: Comparative Efficacy of Coupling Reagents for -Disubstituted Amino Acids
ReagentChemical ClassAnchimeric AssistanceRelative ReactivitySuitability for Abc Coupling
DIC / HOBt CarbodiimideNoneLowPoor (High deletion rate)
HBTU Aminium (OBt)NoneModerateSuboptimal
HATU Aminium (OAt)Yes (via N7-atom)Very HighExcellent
COMU Uronium (Oxyma)Yes (via H-bond)Very HighExcellent
Acid Fluoride Acyl HalideN/AExtremely HighExcellent (Requires specific prep)

Experimental Workflows & Protocols

To overcome the thermodynamic barriers of coupling Fmoc-Abc-OH, Microwave-Assisted SPPS (MW-SPPS) is highly recommended. Microwave irradiation provides rapid, uniform volumetric heating that increases polymer chain mobility and exposes sterically hindered reactive sites .

SPPS_Cycle Start Peptidyl-Resin (Free N-Terminus) Activation Fmoc-Abc-OH + HATU + DIPEA (OAt Active Ester Formation) Start->Activation Add Reagents Coupling Microwave Coupling (75°C, 15 min, Double Cycle) Activation->Coupling Transfer to Resin Validation Kaiser / Chloranil Test (Self-Validation) Coupling->Validation Wash Resin Validation->Coupling If Positive (Incomplete) Deprotection Fmoc Removal (20% Piperidine in DMF) Validation->Deprotection If Negative (Complete) NextCycle Hindered N-Terminus Ready for Next AA Deprotection->NextCycle Wash Resin

Figure 1: Iterative MW-SPPS workflow for coupling and validating hindered Fmoc-Abc-OH.
Protocol 2: Microwave-Assisted Coupling of Fmoc-Abc-OH to the Peptide Chain

Causality: Pre-activation is strictly limited to 2 minutes. Extended pre-activation of highly hindered amino acids with uronium salts can lead to the capping of the active ester via guanidinium formation, permanently terminating the coupling potential.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 3 mL).

  • Activation: In a separate vial, dissolve Fmoc-Abc-OH (0.5 mmol, 5 eq) and HATU (0.49 mmol, 4.9 eq) in 2 mL DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq).

  • Pre-activation: Allow the mixture to pre-activate for exactly 2 minutes to generate the OAt ester.

  • Coupling: Transfer the activated mixture to the reaction vessel. Irradiate in a microwave synthesizer at 75°C for 15 minutes.

  • Self-Validation: Wash the resin (5 × DMF). Perform a Kaiser test. If a slight blue hue persists (indicating trace unreacted amines), perform a second coupling cycle using fresh reagents before proceeding.

Protocol 3: Elongation onto the Hindered Abc N-Terminus

Causality: Once Fmoc-Abc-OH is incorporated and deprotected, its primary amine is deeply buried within the steric shadow of the bicyclo[2.2.2]octane cage. Coupling the subsequent amino acid onto this residue is often more difficult than coupling the Abc residue itself.

Step-by-Step Methodology:

  • Deprotection: Deprotect the Fmoc group of the Abc-resin (20% piperidine/DMF, 2 × 5 min).

  • Hyper-Activation: Prepare the next amino acid (Fmoc-AA-OH, 5 eq) with COMU (4.9 eq) and Oxyma Pure (5 eq) in DMF. Add DIPEA (10 eq) and pre-activate for 1 minute.

  • High-Energy Coupling: Transfer to the resin and couple under microwave irradiation at 90°C for 20 minutes. (Note: If the incoming amino acid is prone to racemization, such as Cys or His, limit the temperature to 50°C and extend the time to 45 minutes).

  • Self-Validation (Critical): Wash the resin. Do not rely solely on the Kaiser test here, as highly hindered amines often yield false negatives. Use the Chloranil test (which is highly sensitive to secondary and sterically hindered primary amines) to definitively validate complete amide bond formation.

References

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. URL:[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. URL:[Link]

Application

Application Note: Advanced Molecular Docking Protocols for Bicyclo[2.2.2]octane-Based Ligands

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Discipline: Structure-Based Drug Design (SBDD) & Computational Biophysics Introduction: The Causality of "Escaping Flatland"...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Discipline: Structure-Based Drug Design (SBDD) & Computational Biophysics

Introduction: The Causality of "Escaping Flatland"

In contemporary medicinal chemistry, the overreliance on planar,


-hybridized aromatic rings has been linked to high attrition rates in clinical development due to poor aqueous solubility, off-target promiscuity, and metabolic liabilities (e.g., CYP450-mediated oxidation). To circumvent these issues, the field has increasingly adopted the "Escape from Flatland" paradigm, utilizing saturated, three-dimensional bioisosteres[1].

Among these, the bicyclo[2.2.2]octane (BCO) scaffold has emerged as a premier bioisostere for para-substituted phenyl rings. BCO provides a perfect 180° exit vector that closely mimics the spatial geometry of a para-arene, while its fully ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hybridized nature disrupts crystal lattice packing, thereby enhancing thermodynamic solubility. Furthermore, replacing a phenyl ring with a BCO core—or its heteroatomic derivatives like 2-oxabicyclo[2.2.2]octane—has been empirically proven to improve metabolic stability and reduce lipophilicity in blockbuster drugs such as Imatinib and Vorinostat[2]. BCO has also been successfully deployed in the development of highly potent MDM2 inhibitors (e.g., APG-115), achieving sub-nanomolar binding affinities (

nM)[3].

However, translating these synthetic advantages into computational drug design presents unique challenges. Standard molecular docking protocols are heavily parameterized for planar aromatic systems, relying on


 stacking and cation-

interactions. BCO lacks

-electrons; its binding is driven entirely by shape complementarity, deep hydrophobic burial, and the entropic reward of displacing high-energy water molecules.

This application note details a self-validating, step-by-step docking methodology specifically engineered to handle the unique stereoelectronic and steric demands of BCO-based ligands.

Quantitative Structural Profiling

To understand the computational adjustments required for BCO, we must first quantify how it differs from the native phenyl ring and other common bioisosteres like bicyclo[1.1.1]pentane (BCP).

Table 1: Comparative Physicochemical and Structural Parameters

Parameterpara-PhenylBicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.2]octane (BCO)
Hybridization



Exit Vector Angle 180°180°180°
Substituent Distance (Å) ~2.80~1.85~2.60
Aromaticity YesNoNo
Equatorial Bulk (vdW Volume) Low (Planar)ModerateHigh (Spherical/Cage)
Primary Binding Driver

, cation-

, vdW
vdW, Shape ComplementarityvdW, Desolvation Entropy

Data synthesis derived from structural analyses of 3D bioisosteres[1],[4].

Workflow Visualization

DockingProtocol LIG Phase 1: Ligand Prep QM RESP Charges & Conformer Gen DOCK Phase 4: Molecular Docking Shape Complementarity Focus LIG->DOCK PROT Phase 2: Protein Prep 3D-RISM Hydration Analysis GRID Phase 3: Grid Generation vdW Scaling (0.8) for sp3 Bulk PROT->GRID GRID->DOCK SCORE Phase 5: MM-GBSA Rescoring Desolvation & vdW Profiling DOCK->SCORE VAL Phase 6: Pose Validation RMSD & Energy Correlation SCORE->VAL

Workflow for molecular docking of bicyclo[2.2.2]octane-based ligands.

Step-by-Step Methodology & Causality

As a computational scientist, you must treat every docking run as a hypothesis test. The following protocol is designed to be a self-validating system , ensuring that the rigid


 bulk of BCO is accurately modeled without triggering false-positive steric clashes.
Phase 1: Ligand Preparation and Charge Assignment

Standard empirical charge models (like AM1-BCC) often fail to capture the subtle electron density polarization across the highly strained, rigid carbon cage of BCO.

  • 3D Conformer Generation: Convert 2D SMILES to 3D. While the BCO core is rigid, exocyclic bonds are highly flexible. Generate a conformer library using a 10 kcal/mol energy window.

  • QM Charge Derivation: Assign Restrained Electrostatic Potential (RESP) charges using a Quantum Mechanics approach (e.g., HF/6-31G*). Causality: Accurate electrostatic mapping is critical because BCO cannot rely on

    
    -interactions to anchor itself; it must perfectly complement the pocket's electrostatic surface.
    
Phase 2: Protein Preparation and Hydration Thermodynamics

BCO binding is heavily entropically driven. Replacing a flat phenyl ring with a bulky 3D BCO displaces distinct water networks.

  • Structure Refinement: Assign protonation states at pH 7.4. Optimize hydrogen bond networks.

  • Hydration Site Analysis (Crucial Step): Run 3D-RISM or WaterMap prior to grid generation. Identify high-energy (unstable) water molecules in the target pocket. Causality: If the BCO cage overlaps with a high-energy hydration site, the resulting desolvation entropy will massively boost binding affinity. If it displaces a stable water network, the desolvation penalty will reject the ligand.

Phase 3: Receptor Grid Generation

The equatorial girth of BCO is significantly larger than a planar phenyl ring.

  • Define the Bounding Box: Center the grid on the native ligand, but expand the inner bounding box by 1.5 Å to accommodate the 3D volume of the BCO cage.

  • vdW Radius Scaling: Scale the van der Waals radii of non-polar receptor atoms by 0.80 to 0.85 . Causality: Standard rigid-receptor docking will artificially penalize the bulky

    
     cage due to sub-angstrom steric clashes. Scaling simulates minor induced-fit "breathing" of the pocket, allowing the BCO to seat properly before post-docking relaxation.
    
Phase 4: Docking Execution
  • Algorithm Selection: Utilize a shape-centric docking algorithm (e.g., Glide SP/XP or AutoDock Vina).

  • Constraint Application (Optional): If the BCO is replacing a known para-phenyl ring, apply a positional constraint (tolerance of 1.0 Å) to the bridgehead carbons to ensure the 180° exit vectors align with the native bioactive pose. In silico studies on Atorvastatin analogs have demonstrated that enforcing these vectors yields highly favorable docking scores (-10.04 kcal/mol for BCO analogs vs -9.14 kcal/mol for the native drug)[5].

Phase 5: MM-GBSA Rescoring (The Self-Validating Engine)

Empirical scoring functions are inherently biased toward polar interactions (H-bonds) and


 stacking. Because BCO lacks these, standard docking scores often falsely rank BCO analogs lower than their phenyl counterparts.
  • Rescoring: Submit the top 10 poses to MM-GBSA (Molecular Mechanics Generalized Born Surface Area) using an implicit solvent model (e.g., VSGB).

  • Relaxation: Allow the receptor side-chains within 5.0 Å of the ligand to relax. Causality: This resolves any minor steric clashes introduced by the bulky BCO cage and accurately calculates the London dispersion forces (vdW) and the desolvation penalty, which are the true drivers of BCO binding.

Phase 6: Pose Validation

To ensure the system is self-validating, perform a


 check.
  • Control Run: Dock the native phenyl-containing ligand using the exact same protocol.

  • Comparison: If the MM-GBSA

    
     of the BCO analog is > +2.0 kcal/mol worse than the native ligand, but the compound is known to be active, the grid is too rigid. Corrective Action: Reroute the protocol through an Induced Fit Docking (IFD) pipeline to allow backbone flexibility.
    

References

  • [5] Alzopake, O., Alnajjar, R., Mohamed, N. F., & Kawafi, N. S. M. (2021). Cubane and Bicyclo[2.2.2]octane Analogues of Atorvastatin: In Silico Study. The Fourth Libyan Conference on Chemistry and Its Applications.

  • [1] ACS Omega. (2025). Escaping from Flatland: 3D Carborane-Based Bioisosteres of Erlotinib as Potential Anticancer Agents.

  • [2] Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications (via DNTB).

  • [3] Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry.

  • [4] JACS Au. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.

Sources

Method

High-resolution mass spectrometry (HRMS) analysis for molecular formula confirmation

Application Note: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Confirmation in Complex Matrices Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Docume...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Confirmation in Complex Matrices

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol

Executive Summary & Scope

In the screening of disease metabolites, the elucidation of drug metabolic pathways, and the profiling of active pharmaceutical ingredients (APIs), determining the precise molecular formula is the foundational step in structural characterization. Conventional low-resolution mass spectrometry is limited by its inability to differentiate compounds with identical nominal masses (isobars). High-Resolution Mass Spectrometry (HRMS)—utilizing Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers—overcomes this barrier. HRMS provides mass values accurate to four decimal places, enabling precise comparison with theoretical values [[1]]().

This application note details the mechanistic principles, self-validating experimental protocols, and data-processing heuristics required to achieve unambiguous molecular formula confirmation using HRMS.

Mechanistic Principles of Formula Assignment

As analytical scientists, we must understand the causality behind our data processing choices. Molecular formula confirmation is not a single-step calculation; it is a multi-dimensional filtering process.

The Shift from Nominal to Exact Mass

The core advantage of HRMS is its ability to measure exact mass rather than nominal mass. For example, carbon monoxide (CO), nitrogen (N₂), and ethylene (C₂H₄) all share a nominal mass of 28 Da. However, their exact masses are 27.9949, 28.0061, and 28.0313 Da, respectively. Exact mass determination is essential for the identification of unknown compounds and the confirmation of molecular structures . By applying a strict mass tolerance window (typically < 5 ppm), the software drastically reduces the mathematical permutations of elements (C, H, N, O, S, P, etc.) that could constitute the observed ion.

Isotopic Fine Structure & Pattern Recognition

Mass accuracy alone is insufficient for high-molecular-weight analytes. For molecules >1000 Da, more than 80 molecular formulas can be calculated for each detected mass within a 1 ppm window, necessitating heuristic rules and isotopic confirmation 2. Isotopic pattern analysis aids in distinguishing between compounds with similar molecular weights but different isotopic compositions . By comparing the theoretical abundance of A+1 and A+2 isotopes (e.g., ¹³C, ³⁷Cl, ³⁴S) against the experimentally observed spectra, we generate an "Isotopic Fit Score" (often denoted as mSigma). Alignment of mass spectra and isotope ratio deviances (e.g., ¹³C/¹²C) independently confirm molecular formula assignments 3.

Heuristic Filtering

To eliminate mathematically valid but chemically impossible formulas, heuristic filters are applied:

  • The Nitrogen Rule: An odd nominal mass implies an odd number of nitrogen atoms; an even mass implies zero or an even number of nitrogens.

  • Double Bond Equivalent (DBE): Ensures the formula represents a thermodynamically stable structure with valid valences.

  • Elemental Ratios: Restricting H/C, O/C, and N/C ratios to ranges typical of the target class (e.g., drugs vs. peptides).

Formula_Logic Input Measured m/z (e.g., 407.0620) MathGen Combinatorial Generation (C, H, N, O, P, S) Input->MathGen Filter1 Mass Accuracy Filter (|Δm| < 3 ppm) MathGen->Filter1 Filter2 Isotopic Fine Structure (mSigma Score Validation) Filter1->Filter2 Filter3 Chemical Rules (DBE, H/C, Nitrogen Rule) Filter2->Filter3 Output Final Molecular Formula (e.g., C21H23NO5) Filter3->Output

Sequential filtering logic for molecular formula assignment.

Self-Validating Experimental Protocol for LC-HRMS

To ensure trustworthiness, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent false positives.

Step 1: System Suitability & Calibration
  • Action: Infuse a known calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality: Mass analyzers are sensitive to environmental changes. In TOF instruments, slight temperature fluctuations cause the flight tube to expand or contract, altering ion flight times. Calibration ensures the baseline mass accuracy is < 1 ppm.

  • Lock Mass Setup: Configure a continuous background ion (e.g., Leucine Enkephalin, m/z 556.2771) as a lock mass. This corrects for intra-run electronic or thermal drift in real-time.

Step 2: Sample Preparation
  • Action: Extract the target analyte and dilute to a concentration of 10–100 ng/mL in a solvent compatible with the LC mobile phase. Centrifuge at 14,000 x g to remove particulates. For heat/light-sensitive compounds where LC or GC is unsuitable, Field desorption (FD) coupled with HRMS is useful for heat/light-sensitive compounds without using GC 4.

  • Causality: High analyte concentrations must be avoided. In trapping instruments (Orbitrap/FT-ICR), excessive ion populations create "space-charge effects"—Coulombic repulsion between ions that perturbs their oscillation frequencies, degrading both mass accuracy and resolving power.

Step 3: Data Acquisition
  • Action: Set the resolving power (R) to a minimum of 50,000 (at m/z 200) for standard small molecules, or >100,000 for complex matrices or high-mass analytes.

  • Causality: Isobars have the same nominal mass but different exact masses, while isomers have the same molecular formula and require MS/MS or chromatographic separation 5. High resolving power separates closely eluting isobaric interferences from the target analyte's isotopic envelope, preventing skewed mass measurements.

Step 4: Data Processing & Formula Generation
  • Action: Extract the MS1 spectrum across the chromatographic peak apex. Input the exact mass into the formula generator software. Apply a mass tolerance of < 5 ppm. A mass accuracy of < 5 mDa and isotopic fitting are critical parameters for wide-scope target screening 6.

  • Validation: Review the isotopic pattern overlay. The theoretical isotopic distribution must visually and mathematically match the experimental data (mSigma score < 20).

HRMS_Protocol SST System Suitability Testing (Mass Calibration & Lock Mass Setup) Acq LC-HRMS Data Acquisition (Resolving Power > 50k, MS1/MS2) SST->Acq Peak Feature Extraction & Peak Picking (S/N Thresholding) Acq->Peak Mass Exact Mass Calculation (Tolerance < 5 ppm) Peak->Mass Iso Isotopic Pattern Matching (13C/12C, 37Cl/35Cl Ratios) Mass->Iso Heuristic Chemical Heuristic Filtering (Seven Golden Rules) Iso->Heuristic Confirm Unambiguous Formula Confirmation Heuristic->Confirm

Workflow for HRMS-based molecular formula confirmation.

Quantitative Data & Tolerance Thresholds

To standardize formula confirmation across different laboratories and instruments, the following quantitative thresholds should be strictly adhered to:

Analytical ParameterRecommended ThresholdMechanistic Causality
Mass Accuracy < 3–5 ppmNarrows the combinatorial space of elemental compositions by matching the measured exact mass to theoretical values.
Resolving Power (R) > 50,000 (at m/z 200)Resolves isobaric interferences and reveals isotopic fine structure (e.g., separating ^13C and ^15N contributions).
Isotopic Fit (mSigma) < 20–50 (Lower is better)Validates the formula by comparing the theoretical isotopic abundance distribution against the experimentally observed pattern.
Signal-to-Noise (S/N) > 10:1 for MS1Ensures that the minor isotopes (A+1, A+2) are accurately integrated without baseline noise interference.
Mass Drift Correction Continuous (Lock Mass)Compensates for environmental fluctuations to maintain sub-ppm accuracy during long analytical batches.

Conclusion

High-resolution mass spectrometry transitions analytical chemistry from educated guesswork to absolute certainty. By coupling sub-ppm exact mass measurements with rigorous isotopic pattern matching and heuristic filtering, researchers can confidently assign molecular formulas. This self-validating approach is indispensable for modern drug discovery, metabolomics, and the identification of unknown environmental contaminants.

References

  • 1 - MtoZ Biolabs

  • - Longdom.org 3.6 - RSC Publishing 4.2 - ACS Publications 5.3 - ACS Publications 6.4 - JEOL Applications Notes 7.5 - Agilent Technologies / HPST

Sources

Application

Application Note: Asymmetric Synthesis and Utilization of Chiral 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC) Derivatives

Executive Summary The demand for versatile, conformationally restricted platforms in modern organic and bioorganic chemistry has driven the development of novel cyclic -amino acids. Among these, 1-aminobicyclo[2.2.2]octa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for versatile, conformationally restricted platforms in modern organic and bioorganic chemistry has driven the development of novel cyclic


-amino acids. Among these, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC)  stands out as a highly constrained bicyclic scaffold. Featuring a sterically hindered bridgehead primary amine and an endocyclic chiral center at the C2 position, ABOC displays drastically reduced conformational freedom[1]. This application note provides a comprehensive, self-validating protocol for the asymmetric synthesis of enantiopure ABOC derivatives and details their downstream applications in foldamer science and asymmetric organocatalysis.

Mechanistic Rationale: The Bicyclo[2.2.2]octane Scaffold

The design of ABOC leverages the intrinsic geometric constraints of the bicyclo[2.2.2]octane framework.

  • Conformational Rigidity: The bicyclic core restricts rotation around C–C bonds, enforcing a fixed spatial arrangement that is highly resistant to degradation and metabolic cleavage[2].

  • Steric Shielding: The bridgehead carbons create a distinct steric pocket, heavily impacting the spatial orientation of appended functionalities. This makes ABOC an exceptional turn-inducer in peptide sequences[3].

  • Chirality: The substitution at the C2 position establishes a stereogenic center. Controlling this chirality is paramount, as the spatial projection of the carboxylic acid relative to the bridgehead amine dictates the secondary structure of resulting oligomers (e.g., 11/9 mixed helices)[4].

Asymmetric Synthesis Strategy: Microwave-Assisted Diels-Alder

Synthesizing bridgehead-substituted bicyclic systems is notoriously difficult due to the high activation energy required to overcome steric repulsion during bond formation. Traditional thermal Diels-Alder reactions often yield poor conversions and extensive side products.

To circumvent this, the optimal synthetic route employs a microwave-assisted, solvent-free asymmetric [4+2] cycloaddition [5].

  • Why Microwave Irradiation? Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the steric barrier of the bridgehead substituent without the prolonged heating times that cause substrate decomposition.

  • Why Solvent-Free? Eliminating the solvent maximizes the effective molarity of the diene and dienophile. This bimolecular collision frequency enhancement is critical for driving the sterically demanding cycloaddition forward.

  • Facial Selectivity via Chiral Auxiliary: By utilizing an acrylate derivative of (R)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid benzyl ester as the dienophile, one face of the double bond is effectively shielded. This directs the incoming 1-(benzyloxycarbonylamino)cyclohexadiene to attack from the less hindered face, yielding exceptional facial selectivity (90%)[5].

Synthesis Diene 1-(Cbz-amino)cyclohexadiene (Diene) Reaction [4+2] Asymmetric Diels-Alder Microwave, Solvent-Free Diene->Reaction Dienophile Chiral Acrylate Derivative (Dienophile) Dienophile->Reaction Adduct Major Cycloadduct (endo selectivity: 67%, facial: 90%) Reaction->Adduct MW Irradiation Deprotect Catalytic Hydrogenation & Hydrolysis (Pd/C, H2, then HCl) Adduct->Deprotect Isolation via Chromatography Product Enantiopure (R)-ABOC Yield: >90% ee Deprotect->Product Cleavage of Auxiliaries

Caption: Workflow for the asymmetric synthesis of enantiopure ABOC via microwave-assisted Diels-Alder cycloaddition.

Experimental Protocol: Synthesis of Enantiopure (R)-ABOC

This protocol is designed as a self-validating system, ensuring that intermediate quality controls dictate the progression to subsequent steps.

Phase 1: Solvent-Free Cycloaddition
  • Preparation: In a microwave-safe quartz vessel, combine 1.0 equivalent of the chiral acrylate derivative ((R)-2) and 1.5 equivalents of 1-(benzyloxycarbonylamino)cyclohexadiene.

  • Reaction: Seal the vessel and subject the neat mixture to microwave irradiation (e.g., 300 W, maximum temperature 120°C) for 45 minutes.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The complete consumption of the chiral acrylate indicates reaction completion. The crude mixture should show a high conversion rate (~91% yield)[5].

Phase 2: Diastereomeric Isolation & Quality Control
  • Purification: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM) and load it onto a silica gel column.

  • Elution: Elute with a gradient of Hexanes/EtOAc. The major endo cycloadduct will elute prior to the exo isomers.

  • Validation (NMR): Analyze the isolated major fraction via

    
    H-NMR. Confirm the endo configuration by evaluating the coupling constants (
    
    
    
    ) of the bridgehead protons. The facial selectivity should be mathematically verified by integrating the diastereomeric peaks (target:
    
    
    90% facial selectivity)[5].
Phase 3: Deprotection and Cleavage
  • Hydrogenation: Dissolve the purified major cycloadduct in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with Argon, then introduce

    
     gas (1 atm). Stir vigorously at room temperature for 12 hours.
    
    • Causality: This single step elegantly achieves three objectives: it reduces the bicyclic double bond, cleaves the benzyl ester of the chiral auxiliary, and removes the Cbz protecting group from the bridgehead amine.

  • Hydrolysis: Filter the mixture through Celite to remove the Pd/C catalyst. Concentrate the filtrate and subject it to mild acid hydrolysis (1M HCl) to fully liberate the carboxylic acid at the C2 position.

  • Final Validation (Optical Rotation): Purify the resulting amino acid via ion-exchange chromatography. Measure the specific optical rotation

    
     to confirm the isolation of enantiopure (R)-ABOC.
    

Quantitative Data Summary

Table 1: Reaction Metrics for the Asymmetric Synthesis of ABOC[5]

ParameterValue / OutcomeMechanistic Implication
Reaction Type [4+2] Diels-AlderConstructs the bicyclo[2.2.2]octane core in one step.
Activation Method Microwave (Solvent-Free)Overcomes bridgehead steric hindrance; drives kinetics.
Overall Yield 91%High efficiency due to neat conditions.
Endo Selectivity 67%Secondary orbital interactions favor the endo transition state.
Facial Selectivity 90%Chiral auxiliary successfully shields one face of the dienophile.
Final Enantiomeric Excess > 99% (Post-Separation)Chromatographic resolution ensures enantiopure downstream catalysts.

Downstream Applications of ABOC Derivatives

The unique spatial properties of ABOC have cemented its utility in two primary domains:

  • Peptide Foldamers: When incorporated into

    
    -hybrid peptides, ABOC acts as a rigid turn inducer. The steric bulk of the bicyclic system forces the peptide backbone to adopt highly specific secondary structures, most notably stabilizing right-handed mixed 11/9 helices. This structural predictability is invaluable for designing peptidomimetics that resist proteolytic degradation[3][4].
    
  • Asymmetric Organocatalysis: ABOC can be derivatized into 1,2-diaminobicyclo[2.2.2]octane (DABO). When DABO undergoes double reductive condensation with aldehydes, it forms chiral ligands that exhibit extreme efficiency in copper-catalyzed asymmetric Henry reactions. Furthermore, ABOC-containing tripeptides act as covalent organocatalysts, driving asymmetric aldol reactions with enantiomeric excesses exceeding 90%[1].

Applications ABOC Chiral ABOC Scaffold (Conformationally Rigid) Foldamers Peptide Foldamers ABOC->Foldamers Catalysis Organocatalysis ABOC->Catalysis H119 11/9 Mixed Helices (Turn Inducers) Foldamers->H119 Oligomerization Aldol Asymmetric Aldol Reaction (>90% ee) Catalysis->Aldol Tripeptide Catalyst Henry Asymmetric Henry Reaction (via DABO derivative) Catalysis->Henry Reductive Amination

Caption: Divergent downstream applications of the rigid ABOC scaffold in foldamers and catalysis.

References

  • Milbeo, P., et al. "1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts." Accounts of Chemical Research, 2021, 54(3), 685-696. 1

  • Smolecule. "Bicyclo[2.2.2]octane-2-carboxylic acid | 29221-25-8". Smolecule Database, 2023. 2

  • André, C., et al. "(S)-ABOC: A Rigid Bicyclic β-Amino Acid as Turn Inducer." Organic Letters, 2012, 14(3), 792-795. 3

  • Legrand, B., et al. "Ala-(S)-ABOC-(S)-Phe-OBn chloroform monosolvate." PMC, NIH. 4

  • Songis, O., et al. "Asymmetric Diels–Alder Cycloaddition of 1-Aminocyclohexadiene to Chiral Acrylate: Synthesis of Enantiopure Bridgehead-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Derivatives." European Journal of Organic Chemistry, 2007. 5

Sources

Method

Application Note: Engineering Conformationally Constrained Peptidomimetics Using Bicyclic Amino Acids

Introduction & Mechanistic Rationale The translation of natural peptides into viable therapeutics is frequently hindered by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and a lack of d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The translation of natural peptides into viable therapeutics is frequently hindered by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and a lack of defined secondary structure in aqueous solutions. To overcome these limitations, drug development professionals are increasingly utilizing bicyclic amino acids—such as azabicycloalkanes and bicyclic proline analogues—as rigid, structure-inducing scaffolds.

By locking the peptide backbone into predefined spatial arrangements—such as type I/II β-turns or polyproline II (PPII) helices—these non-natural building blocks drastically reduce the entropic penalty associated with target engagement (1)[1]. Furthermore, the steric bulk of the bicyclic core shields adjacent amide bonds from enzymatic cleavage, significantly extending serum half-life. These azabicycloalkane amino acids act as constrained dipeptide mimics, allowing the generation of highly diverse, biologically active compounds without redesigning the entire chemical synthesis (2)[2].

G N1 Natural Peptide (Flexible, Unstable) N2 Bicyclic Amino Acid Incorporation N1->N2 N3 Conformational Constraint (β-turn / PPII helix) N2->N3 N4 Protease Resistance N3->N4 N5 Enhanced Receptor Affinity N3->N5 N6 Optimized Peptidomimetic Drug Candidate N4->N6 N5->N6

Logical flow of peptidomimetic optimization using bicyclic amino acids.

Synthesis Strategies for Bicyclic Scaffolds

The synthesis of functionalized azabicycloalkane amino acids often relies on advanced cyclization techniques to ensure strict stereochemical control. For instance, ring-closing metathesis (RCM) using Grubbs' catalysts enables the highly efficient assembly of 6,5- and 7,5-fused bicyclic systems (3)[3]. Alternatively, nitrone 1,3-dipolar intramolecular cycloadditions provide absolute regio- and stereochemical control over the bridgehead substituents, which is critical since the spatial orientation dictates the resulting peptide's global topology (4)[4]. Bicyclic proline analogues can also be synthesized from inexpensive chiral pools, such as L-ascorbic acid, enabling multigram-scale production suitable for solid-phase organic synthesis (5)[5].

Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating bicyclic amino acids into a growing peptide chain presents unique steric challenges. The following protocol utilizes Fmoc-based SPPS optimized for sterically hindered secondary amines.

SPPS S1 Resin Swelling (DMF/DCM) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Coupling of Bicyclic AA (HATU/HOAt/DIPEA) S2->S3 S4 Chloranil Test (Validation) S3->S4 S4->S2 Incomplete S5 Global Cleavage (TFA/Scavengers) S4->S5 Complete S6 RP-HPLC & HRMS S5->S6

Step-by-step Fmoc-SPPS workflow incorporating bicyclic amino acids.

Self-Validating Methodology

This protocol integrates orthogonal validation steps (Chloranil testing and HRMS) to ensure coupling fidelity, as traditional peptide synthesis validation methods often fail for constrained bicyclic systems.

Step 1: Resin Preparation and Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin into a reaction vessel. Swell in N,N-dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling maximizes the accessibility of reactive sites within the porous polymer matrix. This is an absolute requirement when attempting to couple bulky bicyclic residues that suffer from slow diffusion rates.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the deprotection waste at 301 nm. A plateau in absorbance confirms complete removal of the Fmoc protecting group.

Step 3: Coupling of the Bicyclic Amino Acid

  • Action: Dissolve 0.3 mmol (3 eq) of the Fmoc-protected bicyclic amino acid, 0.3 mmol HATU, and 0.3 mmol HOAt in minimal DMF. Add 0.6 mmol (6 eq) of N,N-diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, then add to the resin. Agitate at room temperature for 4 to 16 hours.

  • Causality: HATU/HOAt is selected over standard HBTU/HOBt because the 7-aza-1-hydroxybenzotriazole (HOAt) intermediate exhibits an adjacent nitrogen that provides anchimeric (neighboring-group) assistance. This drastically accelerates the acylation of sterically hindered amines.

  • Validation (Critical): Perform a Chloranil test. Do not use the standard Kaiser test. Because bicyclic proline analogues are secondary amines, the Kaiser test (which relies on primary amines to form Ruhemann's purple) will yield a false negative. A positive Chloranil test (blue/green beads) indicates incomplete coupling, necessitating a double-coupling cycle.

Step 4: Global Cleavage and Deprotection

  • Action: Treat the resin with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2 hours. Precipitate the crude peptidomimetic in cold diethyl ether, centrifuge, and lyophilize.

Step 5: Analytical Validation

  • Action: Analyze the crude product via RP-HPLC and High-Resolution Mass Spectrometry (HRMS).

  • Causality: Bicyclic systems heavily restrict backbone fragmentation during tandem MS/MS (Collision-Induced Dissociation). Therefore, intact exact mass verification via HRMS serves as the primary self-validating metric for sequence confirmation.

Quantitative Data: Impact of Bicyclic Scaffolds

The incorporation of bicyclic amino acids fundamentally alters the physicochemical properties of the resulting peptidomimetic. The table below summarizes typical quantitative improvements observed during hit-to-lead optimization.

Pharmacokinetic / Structural PropertyLinear PeptideMonocyclic PeptideBicyclic Peptidomimetic
Conformational State Random CoilPartially ConstrainedHighly Rigid (e.g., β-turn)
Proteolytic Half-Life (Serum) < 30 minutes2 - 4 hours> 24 hours
Receptor Affinity (K_d) ~ 10 - 50 nM~ 1 - 5 nM< 0.1 nM
Membrane Permeability LowModerateHigh (Lipophilic core)
Entropic Penalty on Binding HighModerateMinimal

References

  • Manzoni, L., et al. "Synthesis of Functionalized Azabicycloalkane Amino Acids as Dipeptide Mimics." Thieme Connect. 2

  • Manzoni, L., et al. "Functionalized Azabicycloalkane Amino Acids by Nitrone 1,3-Dipolar Intramolecular Cycloaddition." ACS Publications. 4

  • Fanni, et al. "Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review." NIH PMC. 1

  • Colombo, L., et al. "Synthesis of a Bicyclic Proline Analogue from L-Ascorbic Acid." Thieme Connect. 5

  • Serra, M., et al. "Synthesis of Functionalized 6,5- and 7,5-Azabicycloalkane Amino Acids by Metathesis Reactions." PubMed. 3

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in bicyclic amino acid synthesis

Welcome to the Technical Support Center for Advanced Peptide Synthesis . This hub is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered building blocks, sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis . This hub is designed for researchers, scientists, and drug development professionals facing challenges with sterically hindered building blocks, specifically bicyclic amino acids.

Bicyclic amino acids, such as bicyclo[1.1.1]pentane (BCP) derivatives, are highly valued in modern drug discovery as metabolically stable bioisosteres for tert-butyl groups, alkynes, and para-substituted arenes[1]. However, their rigid, bulky 3D architecture introduces severe steric hindrance during amide bond formation, often leading to incomplete couplings, chain termination, and epimerization[2].

This guide provides mechanistic troubleshooting, validated protocols, and optimized workflows to overcome these synthetic barriers.

Mechanistic Workflow: Overcoming Steric Hindrance

To successfully couple a sterically hindered bicyclic amino acid, the synthetic workflow must be optimized to lower the activation energy barrier while preventing the intermediate from degrading or racemizing.

G A Sterically Hindered Bicyclic Amino Acid B Activation Phase (COMU / HATU + DIPEA) A->B Base addition C Active Ester Intermediate (Oxyma / HOAt) B->C Anchimeric assistance F Successful Amide Bond Formation C->F Acyl transfer D Resin-Bound Amine (Solid Support) D->F Nucleophilic attack E Microwave Heating (Dielectric Energy) E->F Overcomes steric barrier

Workflow for overcoming steric hindrance in bicyclic amino acid coupling.

Troubleshooting Guide & FAQs

Q: Why am I seeing incomplete conversion when coupling a bicyclo[1.1.1]pentane (BCP) amino acid, even with prolonged reaction times? A: BCPs possess significant steric bulk that restricts nucleophilic attack at the carbonyl carbon. Standard carbodiimide reagents (like EDC/NHS) often fail to reach the necessary activation energy, yielding <30% conversion for bulky substrates[3]. Solution: Switch to highly reactive uronium/aminium salts like HATU or COMU[4]. These reagents rapidly form highly reactive esters. COMU is particularly recommended as it matches HATU's efficiency but offers a non-explosive safety profile and superior solubility in DMF[4][5].

Q: My LC-MS shows significant epimerization of the hindered amino acid. How can I suppress this? A: Epimerization in sterically hindered peptides usually occurs via the formation of an oxazol-5(4H)-one (oxazolone) intermediate during prolonged activation[6]. Solution: Utilize additives like HOAt or OxymaPure. These compounds channel the unstable O-acylisourea intermediate into a highly stable active ester (O-acyl-OBt/OAt). The pyridine nitrogen in HOAt provides anchimeric (n→π*) assistance, which accelerates the acyl transfer to the amine before the oxazolone can form, effectively suppressing racemization[4][7].

Q: I am experiencing chain termination and aggregation on the solid support during the synthesis of a long BCP-containing peptide. What is causing this? A: Steric hindrance exacerbates inter-chain hydrogen bonding, leading to β-sheet aggregation on the resin. This physically blocks reagents from accessing the reactive N-terminus[2]. Furthermore, excess uronium reagents (like HATU) can cause guanidinylation of the N-terminal amine, permanently capping the chain[8]. Solution: Implement Microwave-Assisted Peptide Synthesis (MW-SPPS). Microwave dielectric heating directly disrupts intermolecular aggregation and provides the kinetic energy required to overcome the steric barrier of the BCP core[9][10]. Additionally, strictly limit pre-activation time to 1–2 minutes to prevent guanidinylation[8].

Quantitative Reagent Selection

Selecting the correct coupling reagent is a balance of reactivity, epimerization control, and safety. The table below summarizes the performance of standard reagents when applied to sterically hindered substrates.

Table 1: Coupling Reagent Performance for Sterically Hindered Substrates

Coupling ReagentAdditiveRelative Coupling EfficiencyRacemization SuppressionSafety & Handling Profile
COMU OxymaPureVery HighExcellentNon-explosive, high solubility[4][5]
HATU HOAtVery HighExcellent (Anchimeric assistance)Explosive hazard in dry form[4][7]
HBTU HOBtModerateGoodSafe, standard handling[5]
EDC Sulfo-NHSLow (<30% conversion)ModerateSafe, aqueous compatible[3]

Validated Experimental Protocol

The following protocol is a self-validating system designed for the incorporation of highly hindered bicyclic amino acids using Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS).

Protocol: MW-SPPS Coupling of BCP-Amino Acids using COMU

Causality Focus: This workflow integrates dielectric heating to overcome the high activation energy of the bulky BCP derivative, while utilizing COMU/Oxyma to prevent oxazolone-driven epimerization.

Step 1: Resin Preparation & Deprotection

  • Swell the peptide-resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize pore accessibility.

  • Treat the resin with 20% piperidine in DMF. Apply microwave irradiation (75°C, 3 minutes) to ensure complete removal of the Fmoc group[9].

  • Wash the resin thoroughly with DMF (5 × 3 mL).

Step 2: Pre-Activation of the Hindered Amino Acid

  • In a separate vial, dissolve the Fmoc-BCP-OH (3.0 equivalents relative to resin loading) and COMU (2.9 equivalents) in dry DMF[4].

  • Add N,N-Diisopropylethylamine (DIPEA, 6.0 equivalents) to the mixture.

  • Critical Step: Allow the mixture to pre-activate for exactly 1 to 2 minutes . Reasoning: Prolonged activation of sterically hindered amino acids increases the risk of guanidinylation of the N-terminal amine by the coupling reagent, which will terminate the peptide chain[8].

Step 3: Microwave-Assisted Coupling

  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Irradiate the reaction mixture at 75°C for 10–15 minutes using a dedicated peptide synthesis microwave[9]. Reasoning: Uniform dielectric heating prevents secondary structure formation (aggregation) and forces the endothermic nucleophilic attack on the hindered carbonyl[2][10].

Step 4: Self-Validation (Bromophenol Blue Test)

  • Extract a small aliquot of the resin, wash with DCM, and add a few drops of bromophenol blue indicator[8].

  • System Check:

    • Yellow beads: The coupling is complete (free amines are fully acylated). Proceed to the next synthesis cycle.

    • Blue/Green beads: The coupling is incomplete due to severe steric clash[8]. Do not proceed to deprotection. Perform a double-coupling utilizing High-Shear Shaking (HSS) to improve diffusion rates into the resin core[11].

References

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem. 4

  • Strategies to overcome steric hindrance in N-methylated peptide synthesis - Benchchem. 8

  • Sustainable Peptide synthesis and design: Integrating green synthesis and computational tools - Association of Biotechnology and Pharmacy. 9

  • Epimerisation in Peptide Synthesis - MDPI. 6

  • Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide - Researcher.life. 2

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - NIH. 3

  • Microwave Assisted Peptide Synthesis - Semantic Scholar. 10

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety - Peptidechemistry.org. 7

  • Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes - ChemRxiv. 1

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS. 5

  • Diffusion Enhanced Amide Bond Formation on Solid Support - ChemRxiv. 11

Sources

Optimization

Preventing aspartimide formation in peptides using unnatural amino acids

A-Scientist's Guide to Preventing Aspartimide Formation in Peptide Synthesis Using Unnatural Amino Acids Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing complex...

Author: BenchChem Technical Support Team. Date: March 2026

A-Scientist's Guide to Preventing Aspartimide Formation in Peptide Synthesis Using Unnatural Amino Acids

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing complex peptides comes with its own set of challenges. One of the most persistent and troublesome side reactions in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is aspartimide formation. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, actionable insights to diagnose, troubleshoot, and, most importantly, prevent this undesirable reaction.

Frequently Asked Questions (FAQs)

Here we address the fundamental questions surrounding aspartimide formation.

Q1: What is aspartimide formation and why is it a major problem?

Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen, C-terminal to an aspartic acid (Asp) residue, attacks the Asp side-chain carbonyl.[1] This process forms a five-membered succinimide ring, known as an aspartimide intermediate.[1][2][3] This reaction is particularly prevalent under the basic conditions used for Fmoc-deprotection (e.g., piperidine treatment) in SPPS.[2][3][4]

This side reaction is a significant concern for several critical reasons:

  • Product Heterogeneity : The aspartimide ring is unstable and can be hydrolyzed by water or attacked by piperidine.[2][3] This ring-opening leads to a mixture of products, including the desired α-aspartyl peptide, the isomeric β-aspartyl peptide (iso-Asp), and piperidide adducts.[2][3] These impurities, especially the iso-Asp which has the same mass, are often extremely difficult to separate from the target peptide.[5][6][7]

  • Racemization : The α-carbon of the aspartimide intermediate is highly susceptible to epimerization under basic conditions, leading to the formation of D-Asp and D-isoAsp residues.[1][3][4]

  • Reduced Yield & Purity : The formation of these various side products significantly lowers the overall yield and purity of the desired peptide, complicating downstream applications and purification efforts.[3][8]

  • Altered Biological Activity : The presence of iso-Asp or D-Asp residues can dramatically alter the peptide's three-dimensional structure, affecting its biological activity, receptor binding, and immunogenicity.[1][9]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent.[3][4][10] The reaction is most common in sequences where the Asp residue is followed by an amino acid with a small, sterically unhindered side chain.[5][11]

The most problematic motifs include:

  • Asp-Gly (D-G) : This is the most high-risk sequence due to the lack of steric hindrance from the glycine residue, allowing easy access for the backbone nitrogen to attack the side chain.[2][4][5][12]

  • Asp-Ser (D-S) : The hydroxyl group on the serine side chain can facilitate the cyclization reaction.[1][4][5][12]

  • Asp-Asn (D-N) : This sequence is also highly prone to aspartimide formation.[1][4][5]

Q3: How do unnatural amino acids prevent this side reaction?

The most effective strategy to completely prevent aspartimide formation involves backbone protection.[13][14] This is achieved by introducing a temporary protecting group onto the backbone amide nitrogen of the amino acid following the Asp residue. This modification makes the nitrogen non-nucleophilic, thus preventing the initial intramolecular attack that leads to the succinimide ring.

The most commonly used approach involves incorporating a dipeptide where the second amino acid is N-alkylated. For the highly susceptible Asp-Gly sequence, using a pre-formed dipeptide building block like Fmoc-Asp(OtBu)-Dmb(Gly)-OH is the standard and most robust solution.[12][15] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen effectively blocks the cyclization.[12][15] This Dmb group is conveniently cleaved during the final trifluoroacetic acid (TFA) cleavage step from the resin.[15]

Q4: What are the primary analytical signs of aspartimide formation?

Detecting aspartimide formation can be tricky because the main byproducts often have the same mass as the target peptide.[5] A combination of analytical techniques is required for confident identification.

Mass Shift (vs. Target)Identity of Side ProductCause and Comments
-18 Da Intact Aspartimide IntermediateRepresents the loss of water from the Asp side chain to form the cyclic imide. This intermediate is often transient.[4]
0 Da Iso-Asp and Racemized PeptidesThe "invisible" problem. Hydrolysis of the aspartimide ring creates iso-Asp or racemized (D-Asp) peptides, which are isobaric with the desired product but will likely have different retention times on HPLC.[4][5]
+67 Da Piperidide AdductsThe aspartimide intermediate can be attacked by piperidine from the deprotection solution, forming stable piperidide adducts. This is a clear "fingerprint" of the side reaction.[2][4]
  • HPLC Analysis : A classic sign is a cluster of closely eluting peaks around the expected retention time of your target peptide, making purification a significant challenge.[5]

  • Enzymatic Digestion : Using sequence-specific proteases can help. These enzymes may not cleave at iso-Asp or D-Asp linkages, allowing for identification and quantification of the impurities via LC-MS analysis.[5][9]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your synthesis.

Problem 1: My LC-MS analysis shows a significant peak at -18 Da from my target mass, and the final yield is very low.
  • Diagnosis : You are likely observing the stable aspartimide intermediate. This indicates that the cyclization is occurring efficiently, but subsequent hydrolysis or piperidine addition is incomplete, potentially leading to chain termination.

  • Immediate Action : During your current synthesis, you can try to force the ring-opening by extending the final cleavage time in TFA, which may hydrolyze some of the imide back to a mixture of Asp and iso-Asp peptides. However, this is a rescue operation and not a preventative measure.

  • Long-Term Solution : For the next synthesis, you must employ a prevention strategy. The most robust solution is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-Dmb(Gly)-OH , if your sequence is Asp-Gly.[15] Alternatively, modifying deprotection conditions by adding an acidic additive can suppress the initial cyclization.

Problem 2: My HPLC chromatogram shows a messy cluster of peaks with the correct mass, and purification is impossible.
  • Diagnosis : This is the classic signature of aspartimide formation followed by hydrolysis and epimerization.[5] You have a mixture of your desired α-L-Asp peptide, along with α-D-Asp, β-L-Asp, and β-D-Asp isomers.

  • Recommended Actions :

    • Confirm the Issue : If possible, use enzymatic digestion to confirm the presence of isoaspartate residues.[5][9]

    • Re-synthesize with Modified Conditions : Do not attempt to purify the current mixture. A re-synthesis is necessary.

    • Optimize Deprotection : The simplest modification is to alter the Fmoc deprotection conditions. Using 20% piperidine in DMF with an added acid, such as 0.1 M Hydroxybenzotriazole (HOBt) or formic acid, can significantly reduce aspartimide formation by buffering the basicity.[6][13][16]

    • Consider a Weaker Base : Switching from piperidine to a weaker base like piperazine or morpholine can also suppress the side reaction, though you must ensure Fmoc removal is complete.[2][3][6]

Problem 3: I need to synthesize a peptide with a known high-risk Asp-Gly sequence. What is the best strategy from the start?
  • Diagnosis : Proactive prevention is required for sequences like Asp-Gly. Standard SPPS protocols are very likely to fail.

  • Primary Recommendation (Backbone Protection) : The gold standard and most effective method is to use a pre-formed backbone-protected dipeptide.[14] Incorporate Fmoc-Asp(OtBu)-(Dmb)Gly-OH at the Asp-Gly position in your sequence.[15] This directly prevents the initial cyclization step and is the most reliable way to ensure a high-purity product.[12][15]

  • Secondary Recommendation (Bulky Side-Chain Protection) : If a Dmb-dipeptide is not available, using an Asp residue with a sterically bulky side-chain protecting group can offer significant protection.[6] Groups like 3-methylpent-3-yl (Mpe) are more effective than the standard tert-butyl (OtBu) at physically blocking the nucleophilic attack.[6][17]

Data & Comparison of Prevention Strategies

The choice of strategy depends on the severity of the risk and the resources available.

Table 1: Comparison of Aspartic Acid Building Blocks to Prevent Aspartimide Formation
Building Block / StrategyMechanism of ProtectionRelative EffectivenessKey Considerations
Fmoc-Asp(OtBu)-OH (Standard) Minimal steric hindranceLow (Baseline)Prone to aspartimide in susceptible sequences (e.g., Asp-Gly, Asp-Ser).[2]
Fmoc-Asp(OMpe)-OH Increased steric bulkModerate to HighBulky alkyl group physically shields the side-chain carbonyl, reducing cyclization.[6][17]
Fmoc-Asp(OtBu)-(Dmb)Gly-OH Backbone Amide ProtectionVery High (Eliminates)The Dmb group on the Gly nitrogen prevents it from acting as a nucleophile. This is the most robust solution for Asp-Gly sequences.[12][13][15]
Modified Deprotection Reduced BasicityModerateAdding 0.1M HOBt or formic acid to 20% piperidine/DMF buffers the reaction, suppressing deprotonation of the backbone amide.[6][13]

Experimental Protocols

Here are detailed protocols for the synthesis of a model peptide, illustrating both a standard and a preventative approach.

Protocol 1: Standard Fmoc-SPPS of a High-Risk Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)

This protocol uses standard conditions and is likely to result in significant aspartimide formation.

  • Resin Preparation : Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 15-minute agitation.

  • Washing : Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling : In a separate vial, activate the Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes. Add the activated solution to the resin and agitate for 1-2 hours.

  • Washing : Wash the resin as described in step 3.

  • Repeat : Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage : After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add a cleavage cocktail of 95% TFA, 2.5% water, 2.5% TIS. Agitate for 2-3 hours.

  • Precipitation & Analysis : Precipitate the peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the crude peptide. Analyze by HPLC and LC-MS. Expected Result : A complex HPLC profile with multiple peaks at the target mass and potential +67 Da adducts.

Protocol 2: Modified SPPS Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH to Prevent Aspartimide Formation

This protocol demonstrates the incorporation of the unnatural dipeptide to eliminate the side reaction.

  • Resin Preparation & Synthesis Start : Perform steps 1-6 from Protocol 1 for the initial residues (Ile, Tyr).

  • Dipeptide Coupling : For the Asp-Gly step, use Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2.5 eq.) activated with HATU (2.4 eq.) and DIPEA (5 eq.) in DMF. Due to the steric hindrance of the Dmb group, extend the coupling time to 4 hours or perform a double coupling.

  • Continue Synthesis : After coupling the dipeptide, continue with the remaining amino acids (Lys, Val) using the standard procedure from Protocol 1.

  • Final Cleavage : Perform the final cleavage as described in Protocol 1, step 7. The Dmb group will be cleaved simultaneously with the other side-chain protecting groups and the resin linkage by the TFA cocktail.

  • Precipitation & Analysis : Precipitate and analyze the peptide as described in Protocol 1, step 8. Expected Result : A much cleaner HPLC profile with a single major peak corresponding to the desired, high-purity peptide.

Visualization of Mechanisms and Workflows

Mechanism of Aspartimide Formation

The following diagram illustrates the chemical pathway leading to aspartimide formation and its subsequent byproducts.

Aspartimide_Formation cluster_peptide Peptide on Solid Support cluster_reaction Fmoc Deprotection (Base) cluster_products Undesired Products Peptide ...-Asp(OR')-Xaa-... Base + Piperidine - H+ Deprotonated Deprotonated Intermediate (Nucleophilic Amide) Base->Deprotonated Deprotonation Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated->Aspartimide Intramolecular Cyclization Alpha_Peptide α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Iso-Asp, 0 Da shift) Aspartimide->Beta_Peptide Hydrolysis Piperidide Piperidide Adducts (+67 Da shift) Aspartimide->Piperidide Piperidine Attack Racemized Racemized Peptides (D-Asp, D-isoAsp, 0 Da shift) Aspartimide->Racemized Epimerization

Caption: Base-catalyzed formation of an aspartimide intermediate and subsequent side products.

Decision Workflow for Aspartimide Prevention

This workflow guides you through the decision-making process for your synthesis strategy.

Decision_Workflow cluster_legend Strategy Priority Start Start Peptide Synthesis Planning Check_Sequence Does the sequence contain an Asp residue? Start->Check_Sequence Check_Motif Is the sequence an Asp-Gly, Asp-Ser, or Asp-Asn motif? Check_Sequence->Check_Motif Yes Standard_SPPS Proceed with Standard Fmoc-SPPS Protocol. Check_Sequence->Standard_SPPS No Use_Dmb STRATEGY 1 (Recommended): Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH or other backbone-protected dipeptide. Check_Motif->Use_Dmb Yes (Asp-Gly) Use_Bulky STRATEGY 2: Use Asp with a bulky side-chain protecting group (e.g., OMpe). Check_Motif->Use_Bulky Yes (Other motifs) End Synthesize Peptide Use_Dmb->End Modify_Deprotection STRATEGY 3: Modify deprotection conditions (e.g., add 0.1M HOBt to piperidine). Use_Bulky->End Modify_Deprotection->End Standard_SPPS->End l1 High Priority l2 Medium Priority l3 Low Priority

Caption: A decision-making guide for selecting an appropriate synthesis strategy.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(1), e202500490. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. (URL: [Link])

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2011). Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies, and the Role of N-Hydroxylamines. Tetrahedron, 67(45), 8595–8606. (URL: [Link])

  • ASPARTIMIDE FORMATION. Iris Biotech GmbH. (URL: [Link])

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. (2023, February 6). (URL: [Link])

  • Hmb and Dmb Protected Derivatives. AAPPTEC. (2019, November 25). (URL: [Link])

  • Behrendt, R., Huber, S., & White, P. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science, 22(2), 80-86. (URL: [Link])

  • Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics, 14(4), 307-313. (URL: [Link])

  • Behrendt, R., Huber, S., & White, P. (2016). Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides--Practical Aspects of New Trialkylcarbinol Based Protecting Groups. Journal of Peptide Science, 22(2), 80-86. (URL: [Link])

  • Isoaspartate. Wikipedia. (URL: [Link])

  • Lih, F., et al. (2021). Kinetics of Aspartimide Formation and Hydrolysis in Lasso Peptide Lihuanodin. ACS Chemical Biology, 16(11), 2235-2243. (URL: [Link])

  • Vezenkov, S., et al. (2026). Revealing deamidation and isoaspartate formation during peptide analysis, purification and storage by tandem mass spectrometry. Analyst, 151(1), 108-117. (URL: [Link])

  • Has my peptide undergone an aspartimide rearrangement? Biotage. (2023, February 6). (URL: [Link])

  • Fmoc-(Dmb)Gly-OH. AAPPTEC. (URL: [Link])

  • Michels, T., Dölling, R., & Beyermann, M. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters, 14(20), 5218-5221. (URL: [Link])

  • DMB dipeptides. Technocomm. (URL: [Link])

  • Dölling, R., et al. (1994). Formation of aspartimide peptides in Asp-Gly sequences. Letters in Peptide Science, 1(4), 223-226. (URL: [Link])

  • Michels, T., Dölling, R., & Beyermann, M. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Organic Letters, 14(20), 5218-5221. (URL: [Link])

  • Ollivier, N., et al. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 16(28), 10001-10010. (URL: [Link])

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Chemical Reviews, 121(5), 2753-2868. (URL: [Link])

  • An Aspartimide Containing Graspetide RiPP. Springer Nature Research Communities. (2022, August 18). (URL: [Link])

  • Li, W., & Ewing, W. R. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Journal of Peptide Research, 65(2), 221-228. (URL: [Link])

  • Ollivier, N., et al. (2025). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 16(28), 10001-10010. (URL: [Link])

  • How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. (2022, December 18). (URL: [Link])

  • Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? ResearchGate. (2017, May 17). (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Synthesis of α,α-Disubstituted α-Amino Acids

Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these sterically hindered and highly valuable molecules. α,α-Disubstituted α-amino acids are crucial building blocks in peptidomimetics and drug discovery, offering enhanced metabolic stability and conformational constraints to peptides.[1][2][3][4] However, their synthesis is fraught with challenges, primarily due to the steric hindrance at the quaternary α-carbon.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information presented here is a synthesis of established chemical principles and field-proven insights to help you overcome common hurdles and achieve your synthetic goals.

Part 1: Core Challenges in Synthesis

The construction of the quaternary α-carbon in α,α-disubstituted α-amino acids presents a significant synthetic hurdle.[1][2] This section will delve into the primary challenges and provide a foundational understanding of the underlying chemical principles.

FAQ 1: Why is steric hindrance such a major issue in the synthesis of α,α-disubstituted α-amino acids?

Answer: The presence of two substituents on the α-carbon creates a sterically crowded environment that significantly impacts several key aspects of the synthesis:

  • Reduced Reactivity of the α-Carbon: The bulky groups shield the α-carbon, making it less accessible to nucleophiles or electrophiles. This often necessitates harsher reaction conditions, which can lead to undesirable side reactions.

  • Difficulty in Bond Formation: Forming the second C-C bond at the α-position is often sluggish and low-yielding. Traditional alkylation methods that work well for monosubstituted amino acids frequently fail or give poor results.[5]

  • Challenges in Peptide Coupling: Once synthesized, incorporating these sterically demanding amino acids into a peptide chain is also difficult. Standard peptide coupling reagents may be ineffective, requiring specialized methods to form the amide bond.[6][7][8]

  • Control of Stereochemistry: When the two α-substituents are different, the α-carbon becomes a stereocenter. Controlling the stereochemistry during the synthesis is a major challenge due to the steric congestion around the reaction center.

G cluster_0 Steric Hindrance Effects Reduced Reactivity Reduced Reactivity Difficult Bond Formation Difficult Bond Formation Peptide Coupling Issues Peptide Coupling Issues Stereocontrol Challenges Stereocontrol Challenges α,α-Disubstituted α-Amino Acid α,α-Disubstituted α-Amino Acid α,α-Disubstituted α-Amino Acid->Reduced Reactivity leads to α,α-Disubstituted α-Amino Acid->Difficult Bond Formation causes α,α-Disubstituted α-Amino Acid->Peptide Coupling Issues results in α,α-Disubstituted α-Amino Acid->Stereocontrol Challenges complicates

Part 2: Troubleshooting Common Synthetic Routes

Several synthetic strategies are employed to synthesize α,α-disubstituted α-amino acids, each with its own set of potential problems. This section provides troubleshooting guides for some of the most common methods.

Strecker Synthesis

The Strecker synthesis is a classic method for preparing amino acids, and its adaptation for α,α-disubstituted analogs involves the use of a ketone instead of an aldehyde.[9]

FAQ 2.1.1: My Strecker reaction with a ketone is giving very low yields of the α-aminonitrile. What can I do?

Answer: Low yields in the Strecker synthesis of α,α-disubstituted α-amino acids are often due to the equilibrium of the reaction not favoring the product, or slow reaction kinetics. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Step Rationale
Unfavorable Equilibrium Increase the concentration of cyanide and ammonia/ammonium salt.Le Chatelier's principle: Pushing the equilibrium towards the product side.
Slow Reaction Rate Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for side reactions.Increased temperature can overcome the activation energy barrier.
Steric Hindrance Use a less sterically hindered source of cyanide, such as trimethylsilyl cyanide (TMSCN), which can be more reactive.TMSCN can sometimes react under milder conditions than alkali metal cyanides.
Iminium Ion Formation Ensure the pH of the reaction is slightly acidic (around 5-6) to promote iminium ion formation without excessive hydrolysis of the ketone.The reaction proceeds via an iminium ion intermediate, which is more electrophilic than the ketone.[9][10]

Experimental Protocol: Strecker Synthesis of a Racemic α,α-Disubstituted Amino Acid

  • Reaction Setup: In a well-ventilated fume hood, dissolve the ketone (1.0 eq) in methanol.

  • Addition of Reagents: Add ammonium chloride (1.5 eq) and sodium cyanide (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Hydrolysis: The resulting α-aminonitrile can be hydrolyzed to the amino acid using strong acid (e.g., 6M HCl) under reflux.

FAQ 2.1.2: I am observing significant racemization in my asymmetric Strecker synthesis. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in an asymmetric Strecker reaction for α,α-disubstituted amino acids is challenging. The key is to maximize the influence of the chiral auxiliary or catalyst.

  • Chiral Auxiliary Choice: The choice of chiral auxiliary is critical. (R)- or (S)-phenylglycinamide has been shown to be effective in some cases through a crystallization-induced asymmetric transformation.[11]

  • Catalyst System: For catalytic asymmetric variants, the choice of catalyst and ligand is paramount. Chiral metal complexes or organocatalysts can be employed to control the facial selectivity of the cyanide addition.[12]

  • Reaction Conditions: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state that leads to the desired diastereomer.

  • Solvent Effects: The polarity of the solvent can influence the conformation of the intermediate and thus the stereochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, dichloromethane).

G Asymmetric Strecker Synthesis Asymmetric Strecker Synthesis Chiral Auxiliary/Catalyst Chiral Auxiliary/Catalyst Asymmetric Strecker Synthesis->Chiral Auxiliary/Catalyst Reaction Temperature Reaction Temperature Asymmetric Strecker Synthesis->Reaction Temperature Solvent Solvent Asymmetric Strecker Synthesis->Solvent High Diastereoselectivity High Diastereoselectivity Chiral Auxiliary/Catalyst->High Diastereoselectivity Reaction Temperature->High Diastereoselectivity Solvent->High Diastereoselectivity

Alkylation of Glycine Enolate Equivalents

This approach involves the sequential alkylation of a protected glycine derivative. The second alkylation step is often the most challenging due to increased steric hindrance.

FAQ 2.2.1: The second alkylation of my glycine Schiff base is not proceeding. What are the common pitfalls?

Answer: Failure of the second alkylation is a frequent problem. Here’s how to troubleshoot it:

Potential Cause Troubleshooting Step Rationale
Incomplete Deprotonation Use a stronger base (e.g., LDA, n-BuLi) at low temperatures (-78 °C).The pKa of the mono-alkylated intermediate is higher than the starting material, requiring a stronger base for complete deprotonation.
Sterically Hindered Electrophile Use a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride).A more reactive electrophile can overcome the steric barrier.
Phase-Transfer Catalysis Issues For reactions using phase-transfer catalysis, ensure the catalyst is appropriate for the substrate and that the biphasic system is well-stirred to maximize the interfacial reaction.[13][14][15]Efficient phase transfer is crucial for the reaction to proceed.
Reaction Temperature While low temperatures are often needed for deprotonation, the alkylation step may require warming to room temperature or even gentle heating.This provides the necessary energy for the C-C bond formation.

Experimental Protocol: Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst

  • Reaction Setup: Combine the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), the alkyl halide (1.2 eq), and a chiral Cinchona alkaloid-derived quaternary ammonium salt (0.1 eq) in a suitable solvent (e.g., toluene).

  • Addition of Base: Add a concentrated aqueous solution of potassium hydroxide (50% w/w).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

Part 3: Protecting Group Strategies and Purification

The choice of protecting groups and the final purification are critical steps that can significantly impact the overall success of the synthesis.

FAQ 3.1: Which N-protecting group is best for the synthesis of α,α-disubstituted α-amino acids?

Answer: The ideal N-protecting group should be stable to the reaction conditions used for the α-alkylation and easily removable without causing racemization.

Protecting Group Advantages Disadvantages Cleavage Conditions
Boc (tert-Butoxycarbonyl) Stable to many reaction conditions, easily removed.[16][17][18]Can be labile to strong acids used in some hydrolysis steps.Acid (e.g., TFA, HCl in dioxane).[16][17]
Cbz (Benzyloxycarbonyl) Stable to a wide range of conditions.Requires hydrogenolysis for removal, which may not be compatible with all functional groups.Catalytic hydrogenation (e.g., H₂, Pd/C).[16][17]
Fmoc (9-Fluorenylmethyloxycarbonyl) Base-labile, making it orthogonal to acid-labile protecting groups.[16][17]The protected amino acids can be expensive.Base (e.g., piperidine in DMF).[16][17]

The choice often depends on the overall synthetic strategy and the compatibility with other protecting groups in the molecule. For many applications, the Boc group offers a good balance of stability and ease of removal.[16][17][18]

FAQ 3.2: I am struggling to purify my final α,α-disubstituted α-amino acid. What techniques can I use?

Answer: Purification can be challenging due to the physical properties of these compounds.

  • Crystallization: If your compound is a solid, crystallization is often the best method for obtaining high purity. Experiment with different solvent systems.

  • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The zwitterionic nature of the amino acid allows it to bind to an ion-exchange resin, and it can be eluted by changing the pH or ionic strength of the buffer.

  • Reverse-Phase HPLC: For small-scale purifications or for obtaining highly pure material, preparative reverse-phase HPLC is an excellent option.

  • Derivatization: In some cases, it may be easier to purify a protected derivative of the amino acid (e.g., the N-Boc protected methyl ester) and then deprotect it in the final step.

References

  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society.
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. Not available publicly.
  • Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Not available publicly.
  • Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides. The Journal of Organic Chemistry. [Link]

  • Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed. [Link]

  • Asymmetric Synthesis of α,α-disubstituted Amino Acids by Cycloaddition of (E)-ketonitrones With Vinyl Ethers. PubMed. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. ResearchGate. [Link]

  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. ACS Publications. [Link]

  • Asymmetric synthesis of a,a-disubstituted a-amino acids. ResearchGate. [Link]

  • Racemiz
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme. [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. ResearchGate. [Link]

  • Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters. [Link]

  • Protection of Functional Groups. Not available publicly.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Amino Acid-Protecting Groups. Not available publicly.
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. Watanabe Chemical. [Link]

  • Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry. [Link]

  • Synthesis of Alpha-Amino Acids. Sketchy. [Link]

  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC. [Link]

  • Highly Efficient Catalytic Synthesis of α-Amino Acids under Phase-Transfer Conditions with a Novel Catalyst/Substrate Pair. SciSpace. [Link]

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]

  • method for asymmetric alkynylation of alpha imino esters.
  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Wiley Online Library. [Link]

  • Catalytic, Enantioselective Alkylation of α-Imino Esters: The Synthesis of Nonnatural α-Amino Acid Derivatives. Journal of the American Chemical Society. [Link]

  • Synthesis of α,α-disubstituted unnatural amino acid derivatives using the aza-[19]-Wittig sigmatropic rearrangement. RSC Publishing. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC. [Link]

  • The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Sci-Hub. [Link]

  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. PubMed. [Link]

Sources

Optimization

Technical Support Center: Side-Reaction Monitoring in Solid-Phase Peptide Synthesis (SPPS) of Complex Peptides

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into identifying, troubleshooting, and preventing common side reactions encountered during the synthesis of complex peptides. Our focus is not just on what to do, but why a particular strategy is scientifically sound, ensuring the integrity and success of your synthesis.

The Challenge of Complex Peptides

Solid-phase peptide synthesis has revolutionized how we create peptides. However, as sequences become longer, more hydrophobic, or incorporate non-standard amino acids, the potential for side reactions increases dramatically. These unwanted chemical events can lead to a heterogeneous mixture of products, significantly reducing the yield of the target peptide and complicating purification. Effective monitoring and proactive troubleshooting are therefore paramount to ensuring the synthesis of a high-purity final product.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Section 1: On-Resin Aggregation & "Difficult Sequences"

Aggregation, driven by intermolecular hydrogen bonding to form β-sheet structures, is a primary cause of synthesis failure, leading to incomplete reactions.[1]

Q1: My synthesis is performing poorly (low yield, failed couplings). How can I diagnose on-resin aggregation?

A: Diagnosing aggregation involves observing both physical and analytical symptoms.

  • Physical Resin Behavior: A key indicator is the shrinking of the peptide-resin matrix during synthesis.[2] The resin may fail to swell properly, and you might observe beads clumping together. In automated synthesizers, this can lead to poor mixing and solvent flow.

  • Monitoring Tests: Standard amine detection tests like the Kaiser test can become unreliable and give false negatives, as aggregated chains block access to the N-terminal amines.[2][3]

  • Analytical Confirmation: The most definitive method is to cleave a small sample of the peptide from the resin and analyze it via HPLC and Mass Spectrometry (MS). The resulting chromatogram will likely show a series of deletion sequences, where one or more amino acids failed to couple.

Q2: What are the most effective strategies to prevent or disrupt peptide aggregation during SPPS?

A: Preventing aggregation involves disrupting the intermolecular hydrogen bonds that cause it. This can be achieved through several synergistic approaches. Often, a combination of these methods is the most robust solution.[1]

StrategyMechanism of ActionKey Considerations & Best Practices
Low-Loading & PEGylated Resins Increases the physical distance between growing peptide chains, minimizing interaction.[1] PEG linkers create a more solvating environment.[1]Use resins with a substitution level of 0.1-0.2 mmol/g.[1] NovaSyn® TG or PEGA resins are excellent choices.[1]
"Difficult" Solvents Use of chaotropic agents or solvents that disrupt secondary structures.Switch from standard DMF to N-Methylpyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to DMF.[2][4]
Elevated Temperature / Microwave Increases reaction kinetics and disrupts hydrogen bonds.Perform couplings at higher temperatures (e.g., 50-75°C).[4] This can accelerate some side reactions, so it must be used judiciously.[5]
Backbone Protection (Hmb/Dmb) Introduces a bulky group onto the backbone nitrogen, physically blocking hydrogen bond formation.[2][4][6]Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues.[4]
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, effectively breaking up β-sheet formation.[2][6]Substitute a Ser or Thr residue with the corresponding Fmoc-Xaa-Ser/Thr(ΨMe,Me pro)-OH dipeptide. The native structure is restored during final TFA cleavage.[2]
Q3: Can you provide a protocol for a "difficult" coupling step suspected to be caused by aggregation?

A: Certainly. This protocol outlines a "double coupling" procedure, a common method to drive a difficult reaction to completion.

Protocol: Manual Double Coupling for a Difficult Position

  • Initial Coupling: Perform the first coupling reaction as you normally would (e.g., using 4 equivalents of Fmoc-amino acid, HBTU/HOBt, and DIPEA in DMF for 1-2 hours).

  • Wash: Thoroughly wash the resin with DMF (3x) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test.[3] If the test is positive (blue beads), it indicates the presence of unreacted primary amines, and a second coupling is necessary.

  • Second Coupling Preparation: In a separate vessel, prepare a fresh solution of the activated amino acid using the same equivalents as the first coupling.

  • Perform Second Coupling: Add the fresh activation mixture to the resin and allow the reaction to proceed for an additional 1-2 hours.[7]

  • Final Wash: Wash the resin extensively with DMF (5x) and DCM (3x) to ensure all reagents are removed before proceeding to the next deprotection step.[7]

  • Confirmation (Optional but Recommended): Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates the coupling was successful. If it remains positive, consider a capping step (see Section 4).

G start Kaiser Test Positive (Incomplete Coupling) decision Is this a known 'difficult' or aggregation-prone sequence? start->decision double_couple Perform Double Coupling (Fresh Reagents) decision->double_couple  Yes capping Perform Capping (e.g., Acetic Anhydride) decision->capping  No / Single Residue Failure kaiser_2 Perform Kaiser Test Again double_couple->kaiser_2 proceed Proceed to Deprotection capping->proceed kaiser_2->proceed Negative re_evaluate Re-evaluate Synthesis Strategy (e.g., change solvent, temp, resin) kaiser_2->re_evaluate Still Positive

Caption: Decision workflow for incomplete coupling.
Section 2: Racemization & Epimerization

Racemization is the loss of stereochemical integrity at the α-carbon, converting a pure L-amino acid into a mixture of L- and D-enantiomers.[8] This is a critical issue as the biological activity of a peptide is highly dependent on its precise 3D structure.[8]

Q4: I'm observing a diastereomeric impurity in my peptide. What is causing this racemization?

A: Racemization primarily occurs during the amino acid activation and coupling step. The process is catalyzed by base and proceeds through two main mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[9] Factors that increase the risk include:

  • Strong Bases: Strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA) significantly promote racemization.[8][9]

  • High Temperatures: Elevated temperatures accelerate the rate of racemization.[8]

  • Prolonged Pre-activation: Allowing the activated amino acid to sit in solution for an extended period before adding it to the resin increases the opportunity for oxazolone formation.[9][10]

  • Coupling Reagents: Certain coupling reagents, particularly carbodiimides used without additives, can increase the rate of racemization.[9]

Q5: Which amino acids are most susceptible to racemization?

A: While any chiral amino acid can racemize, some are particularly prone due to their side-chain properties.

  • Histidine (His): The imidazole side chain can catalyze the racemization process.[4][8] Protecting the imidazole nitrogen is crucial.

  • Cysteine (Cys): The thiol group in the side chain makes the α-proton more acidic and susceptible to abstraction by base, leading to epimerization.[8][10]

  • Serine (Ser) & Phenylalanine (Phe): These amino acids are also known to be more susceptible under standard SPPS conditions.[8]

Q6: What are the best practices to minimize racemization, especially for sensitive residues like Cysteine and Histidine?

A: Suppressing racemization requires careful control of the coupling conditions.

  • Choice of Coupling Reagents & Additives: The most reliable method is to use a carbodiimide like Diisopropylcarbodiimide (DIC) in combination with an additive such as Oxyma Pure.[9][10] This forms a reactive ester that is less prone to racemization and does not require a strong tertiary base.[10]

  • Base Selection: If a base is required, use a weaker, sterically hindered base like 2,4,6-Collidine or N-Methylmorpholine (NMM) instead of DIPEA.[9] Use the minimum amount necessary.[8]

  • Minimize Pre-activation Time: Add the coupling reagent (e.g., DIC) to the amino acid/additive mixture immediately before adding it to the resin.[9][10]

  • Control Temperature: Perform coupling reactions at room temperature or below (e.g., 0°C) if racemization is a significant concern.[8]

  • Side-Chain Protection for His: For Histidine, using a side-chain protecting group on the π-imidazole nitrogen, such as Methoxybenzyl (Mmt), can greatly reduce racemization.[4]

Q7: How can I quantitatively assess the level of racemization in my final peptide?

A: A standard method involves acid hydrolysis of the peptide followed by chiral analysis of the resulting amino acids.

Protocol: Racemization Assessment by Chiral HPLC

  • Peptide Hydrolysis: Hydrolyze a sample of your purified peptide (e.g., using 6N HCl at 110°C for 24 hours in a vacuum-sealed tube).

  • Sample Preparation: Dry the hydrolysate completely to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer (e.g., 0.1 M sodium citrate, pH 2.2).

  • Chiral Derivatization (Optional but common): React the amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent). This creates diastereomers that are more easily separated on a standard reversed-phase column.

  • Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column (if not derivatized) or a standard C18 column (if derivatized). Separate the D- and L-amino acids using an appropriate mobile phase gradient.[8]

  • Quantification: Integrate the peak areas for the D- and L-isomers of the susceptible amino acid. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100.

Modern ion mobility mass spectrometry can also be used to separate and quantify isomeric impurities directly.[11]

Section 3: Backbone & Sequence Integrity Side Reactions
Q8: My peptide has a significant impurity with a mass of -18 Da, and it elutes closely to the main peak. Could this be aspartimide formation?

A: Yes, this is the classic signature of aspartimide formation. This side reaction is a base-catalyzed cyclization that occurs primarily at Asp-Gly and Asp-Ser sequences.[12][13] The piperidine used for Fmoc deprotection attacks the side-chain ester of Aspartic acid, forming a five-membered succinimide ring (the aspartimide). This intermediate is unstable and can be hydrolyzed during cleavage to form not only the desired α-aspartyl peptide but also the β-aspartyl peptide, which is an isomeric impurity that is very difficult to separate.[14]

G peptide ...-NH-CH(CH₂-COOtBu)-CO-NH-CH₂-... Asp-Gly Sequence aspartimide Aspartimide Intermediate Mass = -18 Da (H₂O) - OtBu + Piperidine (net change during hydrolysis) peptide:f0->aspartimide Cyclization piperidine Piperidine (Base) piperidine->peptide:f0 Deprotection Conditions products α-Aspartyl (Desired) β-Aspartyl (Impurity) Racemized Products aspartimide->products:f0 Ring Opening (TFA/H₂O) aspartimide->products:f1 aspartimide->products:f2

Caption: Mechanism of aspartimide formation and subsequent products.

Prevention Strategies:

  • Backbone Protection: The most robust solution is to use a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid preceding the Aspartic acid.[4] This sterically hinders the cyclization reaction.

  • Modified Deprotection: Use milder deprotection conditions, such as 1% formic acid in the piperidine/DMF solution, which has been shown to reduce aspartimide formation.[5][14]

  • Bulky Side-Chain Protection: Using a bulkier side-chain protecting group on the Asp, such as 3-methylpent-3-yl ester (OMpe), can slow the rate of cyclization.[15]

Q9: I'm losing the first two amino acids from my sequence, especially when Proline or Glycine is involved. What is happening?

A: This is likely due to diketopiperazine (DKP) formation. After the second amino acid is coupled and its Fmoc group is removed, the free N-terminal amine can attack the ester linkage connecting the first amino acid to the resin.[16] This forms a stable six-membered ring (the diketopiperazine), which is cleaved from the resin, resulting in chain termination.[17] This side reaction is especially prevalent with Proline or Glycine in the first or second position.[4][16]

Prevention Strategies:

  • Use 2-Chlorotrityl (2-CTC) Resin: The steric bulk of the 2-chlorotrityl linker significantly inhibits the intramolecular cyclization reaction.[4][16] This is the most common and effective solution.

  • Couple the Third Residue Quickly: Immediately after deprotecting the second amino acid, couple the third. This creates competition between the desired intermolecular coupling and the undesired intramolecular DKP formation.

  • Use Boc Chemistry for the First Two Residues: If feasible, attaching the first two amino acids as a pre-formed dipeptide or using Boc chemistry for the initial steps can circumvent the problem, as the conditions for DKP formation are less favorable.

Section 4: Incomplete Reactions & Monitoring
Q10: The Kaiser test is positive after coupling. What are my options?

A: A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling was incomplete.[3] You have two primary options:

  • Double Couple: As described in the aggregation section, re-subject the resin to fresh, newly activated amino acid and coupling reagents. This is the preferred method if you want to maximize the yield of the full-length peptide.

  • Cap the Unreacted Chains: If you suspect the sequence is particularly difficult and a second coupling may still be incomplete, or if you prioritize purity over yield, you can "cap" the unreacted amines. This permanently blocks them from reacting further, preventing the formation of deletion sequences that can be difficult to purify later.[16]

Protocol: Acetyl Capping

  • Wash: After the coupling reaction, wash the resin thoroughly with DMF (3x).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (e.g., 5% acetic anhydride, 5% DIPEA in DMF).

  • Capping Reaction: Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin extensively with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.[16]

Q11: How can I effectively monitor Fmoc deprotection to avoid incomplete removal?

A: Incomplete Fmoc removal is a common cause of deletion sequences.[18]

  • Automated Synthesizers: Most modern synthesizers have an inline UV detector that monitors the concentration of the dibenzofulvene-piperidine adduct in the waste stream.[18][19] A successful deprotection shows a sharp increase in UV absorbance that then returns to baseline.

  • Manual Synthesis: For manual synthesis, you can collect the deprotection solution, dilute it in a known volume of DMF, and measure the absorbance at ~301 nm using a UV-Vis spectrophotometer.[18] Using the Beer-Lambert law (A=εlc) and the known extinction coefficient of the adduct (~7800-8100 L·mol⁻¹·cm⁻¹), you can calculate the amount of Fmoc group removed and verify if it matches the theoretical amount based on resin loading.[18]

  • Colorimetric Tests: After deprotection and washing, perform a Kaiser test. A strong blue color indicates the presence of free primary amines, confirming successful Fmoc removal.

Section 5: Analytical Monitoring Techniques

A robust analytical strategy is crucial for monitoring SPPS and characterizing the final product. The primary technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with Mass Spectrometry (MS).[20][21]

Analytical TechniquePrimary Use in SPPS MonitoringAdvantagesLimitations
RP-HPLC with UV Detection Purity assessment of crude and purified peptide.[21] Monitoring reaction completion via small-scale cleavage.Robust, reproducible, and provides quantitative purity information (% area).[22]Does not provide mass information; co-eluting impurities can be missed.[23] TFA in mobile phase can suppress MS signal.[21]
UPLC/UHPLC High-resolution separation of complex impurity profiles.[20][22]Faster run times and superior peak resolution compared to HPLC, allowing for better separation of closely eluting impurities.[22]Requires higher operating pressures and specialized equipment.
LC-MS (Mass Spectrometry) Definitive identification of target peptide and impurities by mass.[11][23] Sequence verification through fragmentation (MS/MS).Highly sensitive and specific.[11] Can identify unexpected side products, deletion sequences, and modifications.[23]Quantification can be less accurate than UV unless internal standards are used. Some buffer systems are incompatible with MS.[11]
References
  • Zhang, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved March 7, 2026, from [Link]

  • Peptide Side Reactions. (n.d.). Peptide Chemistry | Tools, Guides & Insights. Retrieved March 7, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. (2025, December 11). Biotech Spain. Retrieved March 7, 2026, from [Link]

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. (n.d.). Peptide Chemistry. Retrieved March 7, 2026, from [Link]

  • Sivaraman, T., et al. (2009). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of Biological Chemistry. Retrieved March 7, 2026, from [Link]

  • Synthetic Peptide Characterization and Impurity Profiling. (n.d.). Waters. Retrieved March 7, 2026, from [Link]

  • Hsieh, K., et al. (1999). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society. Retrieved March 7, 2026, from [Link]

  • Analytical method development for synthetic peptide for purity and impurities content by UHPLC. (n.d.). Almac. Retrieved March 7, 2026, from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). LinkedIn. Retrieved March 7, 2026, from [Link]

  • Spps and side reactions in peptide synthesis. (2015, November 18). Slideshare. Retrieved March 7, 2026, from [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Managing Product-Related Impurities in Synthetic Peptides. (2025, June 11). BioPharmaSpec. Retrieved March 7, 2026, from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]

  • Peptide Secondary Structure Prediction: Aggregation Risks. (n.d.). Peptide Chemistry. Retrieved March 7, 2026, from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (2019, September 15). Gyros Protein Technologies. Retrieved March 7, 2026, from [Link]

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed. Retrieved March 7, 2026, from [Link]

  • Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. (n.d.). Peptide Chemistry. Retrieved March 7, 2026, from [Link]

  • SPPS Tips: Strategies for Minimizing Side-Reactions. (2020, May 26). Gyros Protein Technologies. Retrieved March 7, 2026, from [Link]

  • Common side reactions in peptide synthesis occurring on resin (a and b) or during Fmoc-amino acid activation (c and d). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTEC. Retrieved March 7, 2026, from [Link]

  • Dick, G. R., et al. (2015). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Molecules. Retrieved March 7, 2026, from [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved March 7, 2026, from [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). Peptide Chemistry. Retrieved March 7, 2026, from [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved March 7, 2026, from [Link]

  • Kong, M., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal. Retrieved March 7, 2026, from [Link]

  • Packer, L. E., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Enhancing solubility of peptides by incorporating bicyclic amino acids

Welcome to the Technical Support Center for Peptide Engineering , curated by the Senior Application Science team. This guide is designed for researchers and drug development professionals seeking to overcome the inherent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Engineering , curated by the Senior Application Science team. This guide is designed for researchers and drug development professionals seeking to overcome the inherent physicochemical limitations of peptides—specifically poor aqueous solubility, metabolic instability, and conformational flexibility—by incorporating bicyclic amino acids and advanced macrocyclization strategies.

I. Frequently Asked Questions (FAQs)

Q1: Why do bicyclic amino acids, such as bicyclo[1.1.1]pentane (BCP) derivatives, improve peptide solubility compared to traditional aromatic residues? A: The improvement is rooted in the "Escape from Flatland" concept[1]. Traditional aromatic amino acids (like Phenylalanine or Tyrosine) possess planar, 2D geometries that readily engage in


 stacking. This stacking increases the crystal lattice energy of the peptide, making it thermodynamically difficult for water molecules to disrupt the intermolecular bonds, resulting in poor aqueous solubility and aggregation[2]. BCP derivatives act as 3D bioisosteres of phenyl rings. Because they are saturated and lack 

-electrons, they cannot stack. This disruption of intermolecular aggregation lowers the lattice energy and significantly enhances hydration and aqueous solubility while maintaining the necessary steric bulk for receptor binding[3].

Q2: I want to cyclize my linear peptide into a bicyclic architecture, but my peptide precipitates in organic solvents. What is the best biocompatible alternative? A: We recommend transitioning to cyanopyridine–1,2-aminothiol click chemistry . Traditional cyclization methods (like CuAAC "click" chemistry or ring-closing metathesis) often require organic co-solvents or metal catalysts that induce peptide precipitation. The condensation reaction between a 2,6-dicyanopyridine (DCP) moiety and a 1,2-aminothiol (such as an N-terminal cysteine) is entirely biocompatible[4]. It proceeds spontaneously in aqueous buffer at physiological pH (7.4) without the need for catalysts, ensuring your peptide remains fully solvated during the bicyclization process[5][6].

Q3: Does the incorporation of bridgehead heteroatoms further enhance solubility? A: Yes. Substituting an all-carbon BCP with an azabicyclo[1.1.1]pentane introduces a bridgehead nitrogen. This nitrogen acts as a hydrogen-bond acceptor, dramatically increasing the polarity and aqueous solubility of the building block compared to its all-carbon counterpart, which is critical for optimizing the bioavailability of highly hydrophobic peptide sequences[7][8].

II. Troubleshooting Guide: Synthesis & Solubility

Observed Issue Scientific Root Cause Causality & Rationale Self-Validating Solution
Incomplete Coupling during SPPS Severe Steric HindranceThe rigid, 3D bulk of bicyclic amino acids restricts the trajectory of the incoming amine, preventing efficient nucleophilic attack at the activated carbonyl carbon.Solution: Switch to highly active uronium salts (HATU/HOAt) and elevate the coupling temperature to 50°C. Validation: Perform a quantitative Kaiser test; a colorless resin confirms >99% coupling efficiency.
Peptide Precipitation during Deprotection Hydrophobic CollapseRemoval of solubilizing protecting groups (e.g., Trt, Boc) exposes a highly hydrophobic core before the peptide can fold into its soluble active conformation.Solution: Perform global cleavage in a high-scavenger cocktail (Reagent K) and precipitate in cold ether. Validation: Analyze the crude pellet via LC-MS; the presence of a single major peak at the target

confirms sequence integrity without irreversible aggregation.
Low Yield of Bicyclic Product Reversible Intermediate FormationIn cyanopyridine cyclization, the initial thioimidate formation is reversible. If the local pH drops, the irreversible rearrangement to the stable thiazoline ring is hindered[6].Solution: Strictly buffer the reaction at pH 7.4–8.0 using 100 mM Phosphate buffer. Validation: Monitor via HPLC; the disappearance of the linear precursor peak within 30 minutes confirms successful irreversible bicyclization.

III. Quantitative Data: Physicochemical Comparisons

To guide your building block selection, the following table summarizes the structural and physicochemical impact of replacing traditional planar amino acids with constrained bicyclic alternatives.

Table 1: Comparison of Aromatic vs. Bicyclic Amino Acid Scaffolds

PropertyPhenylalanine (Traditional)BCP-Alanine (3D Bioisostere)Azabicyclo[1.1.1]pentane (Hetero-BCP)
Geometry Planar (2D)Saturated (3D)Saturated (3D)

Stacking
High (Promotes aggregation)NoneNone
Aqueous Solubility LowModerate to HighVery High (H-bond acceptor)
Metabolic Stability Susceptible to enzymatic oxidationHighly resistantHighly resistant
Impact on Peptide Increases hydrophobicityDisrupts aggregation, improves

Maximizes polarity and proteolytic stability

IV. Experimental Methodologies

Protocol 1: Fmoc-SPPS Coupling of Sterically Hindered BCP Amino Acids

This protocol utilizes elevated temperatures and highly reactive coupling reagents to overcome the steric barrier of bicyclic scaffolds.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of the Fmoc-protected BCP amino acid, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt in minimal DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Heat the reaction vessel to 50°C using a microwave peptide synthesizer or heated block for 45 minutes.

  • Validation (Kaiser Test): Take a few resin beads, wash with ethanol, and apply Kaiser test reagents. Heat to 100°C for 3 minutes. A yellow/colorless result indicates successful coupling. If blue, repeat Step 3 & 4 (Double Coupling).

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in ice-cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Biocompatible Peptide Bicyclization (Cyanopyridine-Aminothiol)

This self-validating system ensures macrocyclization without the use of solubility-reducing organic solvents[4][9].

  • Precursor Preparation: Synthesize a linear peptide containing an N-terminal Cysteine (providing the 1,2-aminothiol), an internal Cysteine, and an unnatural amino acid bearing a 2,6-dicyanopyridine (DCP) side chain[9].

  • Solubilization: Dissolve the lyophilized linear peptide in 100 mM Sodium Phosphate buffer (pH 7.4) to a final concentration of 1 mM. Causality: The high aqueous solubility of the linear precursor prevents aggregation prior to cyclization.

  • Reaction: Incubate the solution at room temperature (25°C) with gentle agitation. The reaction proceeds spontaneously without catalysts.

  • Validation (LC-MS Tracking): Sample the reaction at

    
     minutes. Analyze via LC-MS. You will observe the mass shift corresponding to the loss of 
    
    
    
    and
    
    
    as the thioimidate rearranges into the irreversible thiazoline linkages[6].
  • Purification: Once the linear precursor is fully consumed (>95% conversion), purify the highly soluble bicyclic peptide directly via preparative RP-HPLC.

V. Pathway & Workflow Visualizations

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple Coupling of BCP Amino Acid (HATU/HOAt/DIPEA, 50°C) Deprotect->Couple Wash Wash & Kaiser Test (Confirm Coupling) Couple->Wash Cleave TFA Cleavage & Global Deprotection Wash->Cleave

Workflow for Fmoc-SPPS incorporation of sterically hindered BCP amino acids.

Bicyclization Linear Linear Peptide Precursor (N-term Cys + Cyanopyridine) Buffer Aqueous Buffer (pH 7.4) No Catalyst Required Linear->Buffer Intermediate Thioimidate Intermediate (Reversible) Buffer->Intermediate Thiazoline Thiazoline Formation (Irreversible) Intermediate->Thiazoline Bicycle Purified Bicyclic Peptide (High Solubility & Affinity) Thiazoline->Bicycle

Biocompatible reaction pathway for cyanopyridine-mediated peptide bicyclization.

VI. References

  • Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. 10

  • Bicyclic Peptides as Next-Generation Therapeutics. PMC - NIH. 11

  • Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. PubMed - NIH. 9

  • Biocompatible and selective generation of bicyclic peptides. ChemRxiv. 4

  • Biocompatible and Selective Generation of Bicyclic Peptides. PubMed - NIH. 5

  • The Cyanopyridine–Aminothiol Click Reaction: Expanding Horizons in Chemical Biology. Thieme Connect.6

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PMC - NIH. 1

  • 1-Azabicyclo[1.1.1]pentane - 34743-91-4. Vulcanchem. 8

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PMC - NIH. 3

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). ACS Publications. 2

Sources

Optimization

Technical Support Center: Resolving Aminobicyclo[2.2.2]octane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex stereochemical landscape of bridged bicyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex stereochemical landscape of bridged bicyclic systems. The [2.2.2]octane scaffold presents unique challenges due to its extreme rigidity and steric bulk. Unlike flexible aliphatic chains, this rigid framework cannot undergo conformational adaptation to minimize steric clashes. Therefore, resolving racemic mixtures of aminobicyclo[2.2.2]octane derivatives requires highly specific chiral recognition environments that exploit this rigidity.

This guide provides field-proven methodologies, causality-driven explanations, and troubleshooting steps to ensure your chiral resolutions are robust and reproducible.

Resolution Strategy & Decision Matrix

Before beginning your experiment, you must select the appropriate resolution pathway based on your scale and yield requirements.

Workflow Start Racemic Aminobicyclo[2.2.2]octane Derivatives Scale Determine Scale & Objective Start->Scale Analytical Analytical / Semi-Prep (ee% determination) Scale->Analytical < 100 mg Preparative Preparative Scale (Gram to Kg) Scale->Preparative > 1 Gram HPLC Chiral HPLC Macrocyclic Glycopeptide CSP Analytical->HPLC Salt Diastereomeric Salt Formation (e.g., O,O'-dibenzoyltartaric acid) Preparative->Salt High Yield Required Kinetic Kinetic Resolution (e.g., Asymmetric Sulfonylation) Preparative->Kinetic High ee% Required (Max 50% Yield)

Workflow for selecting the appropriate chiral resolution method for aminobicyclo[2.2.2]octane.

Core Methodologies & FAQs

Q: How do I perform a preparative-scale resolution of bicyclic amino esters using diastereomeric salt formation?

A: For gram-scale applications, diastereomeric salt formation remains the most robust method. For example, resolving ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate is highly effective using O,O'-dibenzoyltartaric acid[1].

  • The Causality: The[2.2.2]octane scaffold is highly rigid. This prevents conformational adaptation, meaning the chiral resolving agent must perfectly match the steric cleft of one enantiomer. O,O'-dibenzoyltartaric acid provides a rigid, bowl-shaped chiral environment that forms a tightly hydrogen-bonded network with only one enantiomer, drastically lowering its solubility relative to the other.

  • Self-Validating Protocol:

    • Salt Formation: Dissolve the racemic amine (1.0 eq) in hot ethanol. Slowly add O,O'-dibenzoyltartaric acid (0.5 to 1.0 eq).

    • Crystallization: Allow the solution to cool to room temperature at a strictly controlled rate of 5°C/hour. (Validation Check: Rapid cooling causes kinetic trapping of the wrong isomer; slow cooling ensures thermodynamic control).

    • Isolation: Filter the precipitated salt under a vacuum.

    • Enrichment: Recrystallize the salt from an ethanol/water mixture. (Validation Check: Measure the optical rotation of a small liberated sample. Repeat recrystallization until the specific rotation stabilizes, indicating >99% ee).

    • Liberation: Treat the pure salt with aqueous Na₂CO₃ and extract the free enantiopure amine into dichloromethane.

Q: What is the optimal strategy for the analytical separation of bicyclo[2.2.2]octane-based amino acids?

A: Direct high-performance liquid chromatographic (HPLC) separation using macrocyclic glycopeptide chiral stationary phases (CSPs), such as Chirobiotic T, is the gold standard[2].

  • The Causality: Macrocyclic glycopeptides offer a complex chiral environment with multiple interaction sites (hydrogen bonding, pi-pi interactions, and steric inclusion). The separation of these rigid bicyclic analytes is primarily enthalpically driven in reversed-phase and polar organic modes[2]. The rigid[2.2.2] core interacts differentially with the glycopeptide basket, leading to baseline separation.

  • Self-Validating Protocol:

    • Column Setup: Install a Chirobiotic T column (250 x 4.6 mm).

    • Mobile Phase: Use a polar organic mode (e.g., Methanol) or a reversed-phase system with acid/base modifiers (e.g., 0.1% Acetic Acid / 0.1% Triethylamine).

    • Thermodynamic Optimization: Run the separation at a controlled temperature (e.g., 10°C). (Validation Check: Plot

      
       versus 
      
      
      
      to create a van 't Hoff plot. A linear plot confirms the separation is enthalpically driven. If resolution is poor at 25°C, dropping the temperature will predictably increase the separation factor).
    • Detection: Monitor via UV at 210 nm.

Q: Can kinetic resolution be used for primary aminobicyclo[2.2.2]octanes?

A: Yes, kinetical resolution via asymmetric sulfonylation is highly effective for primary amines like 2-aminobicyclo[2.2.2]octane using (+)-camphor-10-sulfonyl chloride[3].

  • The Causality: The transition state for sulfonylation involves significant steric crowding. The bulky camphor scaffold of the sulfonyl chloride severely clashes with the rigid [2.2.2]octane core of one enantiomer, while accommodating the other. This steric mismatch results in vastly different reaction rates (

    
    ).
    
  • Self-Validating Protocol:

    • Reaction: Dissolve the racemic amine in dry toluene.

    • Reagent Addition: Cool to -40°C and strictly add 0.5 equivalents of (+)-camphor-10-sulfonyl chloride[4].

    • Quenching: Allow the reaction to proceed until the sulfonyl chloride is fully consumed. (Validation Check: Monitor by LC-MS. The reaction must stop at exactly 50% conversion of the amine to preserve the ee% of the unreacted starting material).

    • Separation: Perform an acid-base extraction. The unreacted free amine (enantioenriched) partitions into the acidic aqueous layer, while the sulfonylated enantiomer remains in the organic layer.

Troubleshooting Guide

Issue: The diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing.

  • Root Cause: Oiling out occurs when the solute concentration exceeds the solubility limit of the liquid phase before reaching the nucleation point. The rigid bicyclic core can sometimes hinder rapid nucleation.

  • Solution: Redissolve the oil by adding a few drops of a polar protic solvent (e.g., methanol or water) and heating. Reduce the cooling rate. Crucially, seed the solution with a few crystals of the desired diastereomeric salt at the cloud point to bypass the nucleation energy barrier.

Issue: Poor baseline resolution (


) on the Chirobiotic T HPLC column. 
  • Root Cause: The ionic interactions are either too strong (causing peak tailing) or the temperature is too high, overcoming the enthalpic drivers of the chiral recognition.

  • Solution: First, lower the column compartment temperature from 25°C to 10°C. If tailing persists, adjust the ratio of your volatile modifiers. Ensure the molar ratio of acid to base (e.g., Acetic Acid:Triethylamine) favors the ionization state of the specific bicyclic amino acid.

Issue: The recovered amine from kinetic resolution has low enantiomeric excess (<80% ee).

  • Root Cause: Low ee in the unreacted starting material during kinetic resolution usually indicates either over-conversion (adding >0.5 eq of resolving agent) or a low selectivity factor (

    
    ).
    
  • Solution: Verify the exact stoichiometry of the (+)-camphor-10-sulfonyl chloride. To increase the

    
    -factor, lower the reaction temperature from -20°C to -40°C[4]. The lower thermal energy amplifies the steric differences in the diastereomeric transition states.
    

Quantitative Data Summary

Resolution MethodResolving Agent / Stationary PhaseTarget Bicyclic DerivativeTypical Enantiomeric Excess (ee%)Typical Yield (%)Primary Chiral Recognition Mechanism
Diastereomeric Salt Formation O,O'-dibenzoyltartaric acidEthyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate> 99%45–55%Differential solubility via rigid H-bonded networks
Chiral HPLC (Analytical) Chirobiotic T (Macrocyclic Glycopeptide)Bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids> 99%N/AEnthalpically driven steric and pi-pi interactions
Kinetic Resolution (+)-Camphor-10-sulfonyl chloride2-aminobicyclo[2.2.2]octane> 95%< 50%Steric mismatch in the transition state

References

  • Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.
  • Enantiomeric separation of bicyclo[2.2.
  • Mechanism of Asymmetric Reactions. II. Kinetical Resolution of Racemic Primary Amines by Means of Sulfonylation with (+)-Camphor-10-sulfonyl Chloride. Oxford Academic.
  • Mechanism of Asymmetric Reactions. II. Kinetical Resolution of Racemic Primary Amines by Means of Sulfonylation with (+)-Camphor-10-sulfonyl Chloride—Preferential Conservation of an Absolute Configuration in the Asymmetric Sulfonylation of Racemic Amines. Oxford Academic.

Sources

Reference Data & Comparative Studies

Validation

Comparing the biological activity of bicyclo[2.2.2]octane derivatives

As a Senior Application Scientist, navigating the transition from two-dimensional (2D) aromatic scaffolds to three-dimensional (3D) sp³-rich frameworks is one of the most effective strategies for optimizing pharmacokinet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the transition from two-dimensional (2D) aromatic scaffolds to three-dimensional (3D) sp³-rich frameworks is one of the most effective strategies for optimizing pharmacokinetics and mitigating off-target toxicities. The "Escape from Flatland" paradigm has driven the adoption of nonclassical phenyl bioisosteres. Among these, bicyclo[2.2.2]octane (BCO) and its heteroatom derivatives (e.g., 2-oxabicyclo[2.2.2]octane) have emerged as premier structural motifs for drug optimization.

This guide provides an objective, data-driven comparison of bicyclo[2.2.2]octane derivatives against their classical phenyl counterparts, detailing the mechanistic rationale, comparative biological activities, and self-validating experimental protocols necessary for robust drug development.

Mechanistic Rationale: Why Bicyclo[2.2.2]octane?

The indiscriminate use of para-substituted phenyl rings in medicinal chemistry often leads to high lipophilicity, poor aqueous solubility, extensive serum albumin binding, and dangerous hERG channel inhibition[1]. BCO acts as a 3D bioisostere that directly addresses these liabilities by maximizing the fraction of saturated carbons (


)[1].

Geometrical and Physicochemical Causality:

  • Vector Distance: The distance between the bridgehead connecting atoms in the BCO scaffold is 2.60 Å, which is remarkably similar to the 2.82 Å distance of the para-phenyl group[1]. This allows BCO to maintain the necessary spatial orientation for target binding without the flat, hydrophobic bulk of a benzene ring[1][2].

  • Metabolic Evasion: Aromatic rings are highly susceptible to CYP450-mediated epoxidation and subsequent toxicity. By replacing the phenyl ring with a saturated BCO core, the molecule disrupts

    
     stacking interactions with off-target proteins (like hERG) and resists oxidative metabolism[1][3].
    
  • Next-Generation Hetero-Bioisosteres: To further reduce lipophilicity, researchers have developed 2-oxabicyclo[2.2.2]octane . The introduction of an oxygen atom into the bicyclic framework lowers the calculated partition coefficient (clogP) while maintaining the optimal exit vectors for target engagement[3][4].

G A 2D Phenyl Ring (High Aromaticity) B Bicyclo[2.2.2]octane (BCO) (3D Fsp3 = 1.0) A->B Bioisosteric Replacement C Reduced hERG Liability B->C Decreased Lipophilicity D Improved Solubility B->D Disrupted Pi-Stacking E Retained Target Affinity B->E Spatial Reorientation

Logical flow of BCO bioisosteric replacement and its pharmacological effects.

Comparative Biological Activity & Pharmacokinetics

To objectively evaluate the performance of BCO derivatives, we must analyze head-to-head experimental data across different therapeutic domains.

A. Oncology: Kinase and MDM2 Inhibition

When the central phenyl ring of the blockbuster kinase inhibitor Imatinib is replaced with a BCO core, the resulting analog retains potent biological activity while exhibiting vastly superior physicochemical properties[3][4]. The BCO integration effectively rescues the molecule from the poor aqueous solubility typically associated with multi-aromatic kinase inhibitors[3]. Furthermore, BCO is a critical component in clinical-stage MDM2 inhibitors (e.g., APG-115), where the rigid core precisely projects substituents into the deep hydrophobic pockets of the p53-MDM2 interface[4].

B. Infectious Diseases: Antimalarial & Antitrypanosomal Efficacy

Bicyclo[2.2.2]octane derivatives have demonstrated significant potency against protozoan parasites. In comparative microplate assays against the K1 strain of Plasmodium falciparum and Trypanosoma brucei rhodesiense, 4-amino-6,7-diarylbicyclo[2.2.2]octane derivatives exhibited high target selectivity. Specifically, bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate derivatives achieved an impressive anti-trypanosomal IC


 of 0.68 µM[5][6].
Quantitative Data Summary
Compound / ScaffoldTarget / ApplicationclogPAqueous SolubilityKey Biological Activity
Imatinib (Phenyl core) BCR-ABL Tyrosine Kinase4.5Baseline (Low)High target inhibition[3]
BCO-Imatinib Analog BCR-ABL Tyrosine Kinase3.6>3x Increase vs ImatinibRetained target inhibition[3]
2-Oxa-BCO-Imatinib BCR-ABL Tyrosine Kinase<3.6HighestRetained target inhibition[3][4]
BCO-Sulfonate Deriv. T. b. rhodesienseN/AEnhancedIC

= 0.68 µM[5][6]
BCO-Ketone Deriv. SARS-CoV-2 3CLproN/AEnhancedNon-covalent inhibition[2]

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis of the advanced 2-oxa-BCO core and the in vitro validation of its metabolic stability.

Protocol 1: Synthesis of 2-Oxabicyclo[2.2.2]octane via Iodocyclization

This method relies on the stereochemically driven cyclization of cyclohexane-containing alkenyl alcohols. The causality of using molecular iodine (


) in acetonitrile is to induce a mild electrophilic activation of the alkene, allowing the pendant hydroxyl group to attack and form the bridged ether linkage without degrading sensitive functional groups[3][4].
  • Preparation: Dissolve the starting cyclohexane-containing alkenyl alcohol (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration) under an inert argon atmosphere.

  • Activation: Protect the reaction flask from light (to prevent radical side-reactions) and add molecular iodine (

    
    , 1.5 equiv) in a single portion at 0 °C.
    
  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Quenching (Self-Validation): Quench the reaction with saturated aqueous sodium thiosulfate (

    
    ). The immediate fading of the dark iodine color to a pale yellow/colorless solution visually validates the successful reduction of excess electrophile.
    
  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over

    
    , concentrate under reduced pressure, and purify via flash column chromatography to yield the 2-oxabicyclo[2.2.2]octane core[3][4].
    
Protocol 2: In Vitro Microsomal Metabolic Stability Assay

Replacing a phenyl ring with a BCO derivative is primarily done to evade CYP450 metabolism[1]. This protocol validates that hypothesis by measuring intrinsic clearance (


) in Human Liver Microsomes (HLMs).
  • Incubation Setup: Prepare a 1 µM solution of the test compound (e.g., BCO-Imatinib) in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor for CYP450 enzymes; its absence in a control sample validates that any degradation observed is strictly CYP450-mediated.

  • Time-Course Aliquoting: At predefined time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture.

  • Protein Precipitation: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism and precipitating proteins for clean MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (

    
    ) and 
    
    
    
    .

Workflow N1 Compound Incubation (HLMs + NADPH) N2 Aliquoting at Time Points (0, 5, 15, 30 min) N1->N2 37°C N3 Enzyme Quenching (Cold Acetonitrile) N2->N3 Stop Rxn N4 Centrifugation & LC-MS/MS Analysis N3->N4 Extract

Step-by-step workflow for evaluating in vitro microsomal metabolic stability.

References

  • Nature Communications (via NIH). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. URL:[Link]

  • European Journal of Pharmaceutical Sciences (via NIH). New 4-aminobicyclo[2.2.2]octane derivatives and their activities against Plasmodium falciparum and Trypanosoma b. rhodesiense. URL:[Link]

Sources

Comparative

Efficacy Comparison of Bicyclic Compounds as Antimicrobial Agents: DBOs vs. Constrained Bicyclic Peptides

The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-negative ESKAPE pathogens, has rendered many traditional antibiotics obsolete. To overcome the sophisticated defense mechanisms of these ba...

Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR), particularly among Gram-negative ESKAPE pathogens, has rendered many traditional antibiotics obsolete. To overcome the sophisticated defense mechanisms of these bacteria—such as metallo-β-lactamase (MBL) expression and outer membrane (OM) impermeability—drug development has pivoted toward novel structural classes. Among the most promising are bicyclic compounds , which offer unique conformational rigidity and target affinity.

This guide provides an objective, data-driven comparison of the two leading classes of bicyclic antimicrobial agents: Diazabicyclooctanes (DBOs) and Constrained Bicyclic Peptides (Bicycle® molecules) .

Mechanistic Causality & Target Affinity

To evaluate the efficacy of these compounds, we must first dissect the causality behind their mechanisms of action. Both classes leverage their bicyclic architecture, but they solve entirely different pharmacokinetic and pharmacodynamic challenges.

Diazabicyclooctanes (DBOs): The Dual-Action Warheads

Traditional β-lactamase inhibitors (like clavulanic acid) are structurally vulnerable to the very enzymes they target. DBOs, such as , utilize a non-β-lactam bicyclic core that provides profound stability against broad-spectrum AmpC enzymes.

However, the true efficacy of DBOs lies in their dual-action causality . They do not merely protect a partner antibiotic; they possess potent intrinsic antibacterial activity by directly acylating Penicillin-Binding Protein 2 (PBP2). This creates a self-validating vulnerability in the pathogen: even if a strain expresses NDM-5 or OXA-181 to destroy β-lactams, the DBO bypasses this defense by directly halting peptidoglycan cross-linking, leading to cell death.

Constrained Bicyclic Peptides: Precision Periplasmic Targeting

While small molecules like DBOs easily penetrate tissues, they often lack the binding specificity of large biologics. bridge this gap. By covalently reacting a central small-molecule scaffold to cysteines within a linear peptide sequence, researchers create a constrained bicyclic structure that exhibits antibody-like affinity.

The primary barrier for these >700 Da molecules is the Gram-negative outer membrane. To solve this, Bicycles are conjugated to Membrane Active Peptides (MAPs) . The causality here is strictly mechanical: the MAP vector acts as a molecular drill to translocate the conjugate across the OM, allowing the highly specific Bicycle core to bind its periplasmic target.

MoA_Comparison DBO Diazabicyclooctanes (DBOs) BL_Inhib β-Lactamase Inhibition DBO->BL_Inhib Protects Partner β-lactam PBP2_Bind Intrinsic PBP2 Binding DBO->PBP2_Bind Direct Action CellDeath1 Bactericidal Activity BL_Inhib->CellDeath1 PBP2_Bind->CellDeath1 Bicycle MAP-Bicycle Conjugates OM_Penetration Outer Membrane Penetration (MAP) Bicycle->OM_Penetration Vector Mediated Peri_Target Periplasmic Target Binding OM_Penetration->Peri_Target High Affinity (Bicycle Core) CellDeath2 Targeted Cell Death Peri_Target->CellDeath2

Figure 1: Mechanistic pathways of Diazabicyclooctanes (DBOs) vs. MAP-Bicycle conjugates.

Quantitative Efficacy & Susceptibility Profiles

When comparing the in vitro efficacy of these compounds against multidrug-resistant (MDR) strains, the data reveals distinct operational advantages. DBOs excel in broad-spectrum resistance evasion, while MAP-Bicycle conjugates offer unparalleled target specificity.

Compound ClassRepresentative AgentsPrimary MechanismTarget PathogensResistance Evasion Strategy
Diazabicyclooctanes (DBOs) Zidebactam, Nacubactam, Durlobactamβ-lactamase inhibition + Intrinsic PBP2 bindingMDR E. coli, A. baumannii, P. aeruginosaBypasses MBLs/SBLs via direct PBP2 acylation; highly effective against AmpC enzymes.
Constrained Bicyclic Peptides MAP-Bicycle ConjugatesVector-mediated OM penetration + Periplasmic target bindingClinical Gram-negative strains (e.g., E. coli ATCC 25922)Evades efflux pumps via rapid target engagement; highly tunable via phage display to overcome point mutations.

Note: Recent genomic evaluations demonstrate that zidebactam alone exhibits more potent in vitro activity than traditional β-lactams and novel antibiotics like cefiderocol against high-risk clonal lineages (ST167, ST410).

Experimental Validation Workflows

To ensure scientific integrity, the efficacy of these bicyclic compounds must be evaluated using self-validating experimental systems. Below are the gold-standard protocols for assessing both classes.

Protocol A: Genomic-Phenotypic Time-Kill Assay for DBOs

Causality behind the design: Standard Minimum Inhibitory Concentration (MIC) assays only capture bacteriostatic thresholds. To evaluate the true efficacy of DBOs, we must measure bactericidal kinetics and correlate them with the pathogen's genetic landscape. Self-Validating System: By testing the DBO alone, the β-lactam alone, and the combination, any observed cell death can be mathematically attributed to either the intrinsic PBP2 binding of the DBO or the synergistic protection of the β-lactam.

  • Genomic Mapping: Perform Whole-Genome Sequencing (WGS) on MDR E. coli isolates to identify baseline mutations in PBP1–3 and the presence of carbapenemase genes (e.g., NDM-5).

  • Inoculum Preparation: Standardize bacterial suspension to

    
     CFU/mL in Cation-Adjusted Mueller Hinton Broth (CaMHB). Causality: CaMHB is strictly used because physiological divalent cation concentrations (
    
    
    
    ,
    
    
    ) are critical for stabilizing the bacterial outer membrane, preventing artificially inflated susceptibility.
  • Kinetic Exposure: Expose isolates to the DBO (e.g., zidebactam) at 1×, 2×, and 4× MIC.

  • Quantification: Plate aliquots at 0, 2, 4, 8, and 24 hours. A

    
     3 
    
    
    
    reduction validates bactericidal activity, which is then cross-referenced against PBP2 mutational status.
Protocol B: Vector-Bicycle Conjugate Penetration Assay

Causality behind the design: We must prove that cell death is due to the Bicycle hitting the periplasmic target, rather than the MAP vector simply rupturing the membrane via bulk hydrophobicity. Self-Validating System: This protocol utilizes unconjugated Bicycles, unconjugated MAPs, and "scrambled-sequence" MAP conjugates as internal controls. If the scrambled MAP conjugate fails, it validates that OM penetration requires specific secondary structural interactions.

  • Synthesis: Generate MAP-Bicycle conjugates using modified bacteriophage display to identify high-affinity binders, followed by covalent linkage to the MAP vector.

  • Control Generation: Synthesize "scrambled" MAP variants (disrupting secondary structure) and all-D-amino acid variants to test stereospecificity.

  • MIC Determination: Conduct microbroth dilution in CaMHB against clinical E. coli (ATCC 25922).

  • Validation: Confirm that unconjugated MAPs and unconjugated Bicycles show negligible activity, while the intact conjugate demonstrates potent efficacy (MIC reduction).

Exp_Workflow cluster_DBO DBO Validation Protocol cluster_Bicycle Bicycle Validation Protocol Start Compound Selection (DBOs & Bicycles) WGS Whole-Genome Sequencing (PBP1-3 Mutations) Start->WGS Synth Synthesize Conjugates (MAP + Bicycle Core) Start->Synth TimeKill Time-Kill Assays (CaMHB, 0-24h) WGS->TimeKill Genotype-Phenotype Correlation Efficacy Quantitative Efficacy Comparison TimeKill->Efficacy MIC MIC & Penetration Assay (vs. Scrambled MAPs) Synth->MIC Efficacy Testing MIC->Efficacy

Figure 2: Self-validating experimental workflows for assessing bicyclic compound efficacy.

Conclusion & Future Outlook

Bicyclic compounds represent a paradigm shift in antimicrobial drug development. Diazabicyclooctanes (DBOs) are currently closer to widespread clinical integration, offering an immediate, potent solution to MDR Gram-negative infections through their dual-action PBP2 binding and β-lactamase inhibition. Conversely, Constrained Bicyclic Peptides represent the future of precision medicine in infectious diseases. By utilizing MAP vectors to breach the outer membrane, they unlock the ability to target previously "undruggable" periplasmic proteins with antibody-like specificity.

For drug development professionals, the choice between these scaffolds depends on the therapeutic goal: broad-spectrum resistance evasion (DBOs) versus highly tunable, target-specific eradication (Bicyclic Peptides).

References
  • Genomic approach to evaluate the intrinsic antibacterial activity of novel diazabicyclooctanes (zidebactam and nacubactam)
Validation

A Comparative Guide to the Validation of Enantiomeric Purity for Chiral Aminobicyclo[2.2.2]octane Esters

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is not merely a procedural step but a cornerstone of ensuring therapeutic efficacy and safety. The...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is not merely a procedural step but a cornerstone of ensuring therapeutic efficacy and safety. The rigid, three-dimensional structure of the aminobicyclo[2.2.2]octane framework makes it a privileged scaffold in medicinal chemistry, lending unique properties to active pharmaceutical ingredients (APIs). Consequently, the rigorous validation of the enantiomeric purity of its ester derivatives is of paramount importance.

This guide provides an in-depth comparison of modern analytical techniques for this purpose. We will move beyond simple procedural descriptions to explore the underlying principles of chiral recognition, the rationale behind methodological choices, and the framework for robust validation, ensuring that every protocol is a self-validating system.

The Principle of Chiral Recognition: A Prerequisite for Separation

The separation of enantiomers, which possess identical physical properties in an achiral environment, hinges on creating a transient diastereomeric relationship. This is achieved by introducing another chiral entity—be it a chiral stationary phase (CSP) in chromatography or a chiral derivatizing agent (CDA) in spectroscopy. The differing energies of these temporary diastereomeric complexes allow for their differentiation.

cluster_Enantiomers Enantiomeric Mixture cluster_Complexes Transient Diastereomeric Complexes Enantiomer_R (R)-Analyte Selector Chiral Selector (e.g., CSP) Enantiomer_R->Selector Interaction Enantiomer_S (S)-Analyte Enantiomer_S->Selector Interaction Complex_R Selector•••(R)-Analyte Different Interaction Energy Selector->Complex_R Complex_S Selector•••(S)-Analyte Different Interaction Energy Selector->Complex_S Separation Separation Achieved (Different Retention Time / Chemical Shift) Complex_R->Separation Complex_S->Separation Start Define Analyte & Enantiomeric Purity Goal Screen_CSPs Screen Diverse CSPs (e.g., Polysaccharide, Cyclofructan) Start->Screen_CSPs Screen_Modes Screen Mobile Phase Modes (Normal, Polar Organic, Reversed-Phase) Screen_CSPs->Screen_Modes Additives Evaluate Additives (e.g., TFA/TEA) for Peak Shape Screen_Modes->Additives Decision1 Separation Achieved? Additives->Decision1 Optimization Optimize Lead Conditions (Gradient, Flow Rate, Temperature) Decision2 Rs > 1.5? Optimization->Decision2 Validation Validate Method (ICH Q2(R2) Guidelines) Decision1->Screen_CSPs No Decision1->Optimization Yes Decision2->Optimization No Decision2->Validation Yes Start Final Optimized Method Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity Baseline resolution of enantiomers from all potential impurities Protocol->Specificity LOQ LOQ & LOD Determine sensitivity for the minor enantiomer Specificity->LOQ Linearity Linearity & Range Spike samples at different levels (e.g., 0.1% to 2.0% of minor enantiomer) LOQ->Linearity Accuracy Accuracy % Recovery of spiked minor enantiomer Linearity->Accuracy Precision Precision Repeatability (n=6) Intermediate Precision (different day/analyst) Accuracy->Precision Robustness Robustness Vary parameters like Temp ±2°C, Flow ±5%, Mobile Phase ±2% Precision->Robustness Report Compile Validation Report Robustness->Report

Comparative

The Advanced Structural Elucidation Platform (ASEP) vs. Standard Analytical Workflows: A Comparison Guide for Bicyclic Compounds

The structural elucidation of synthetic bicyclic compounds—ranging from bridged small-molecule inhibitors to constrained bicyclic peptides—presents unique analytical bottlenecks. Their inherent conformational rigidity of...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of synthetic bicyclic compounds—ranging from bridged small-molecule inhibitors to constrained bicyclic peptides—presents unique analytical bottlenecks. Their inherent conformational rigidity often induces severe nuclear magnetic resonance (NMR) line broadening, while the presence of closely related isobaric stereoisomers confounds standard mass spectrometry (MS). Furthermore, these complex scaffolds frequently resist forming the large single crystals required for traditional X-ray diffraction.

This guide objectively compares the Standard Analytical Suite against an Advanced Structural Elucidation Platform (ASEP) . By analyzing the causality behind experimental choices, we provide a self-validating framework for researchers and drug development professionals to achieve unambiguous structural and stereochemical confirmation.

Executive Comparison: Standard vs. ASEP Workflows

The transition from standard methodologies to the ASEP workflow represents a shift from heuristic interpretation to deterministic structural assignment.

Quantitative Performance Comparison
Analytical ModalityResolution TargetStandard Suite PerformanceASEP PerformanceLimit of Detection / Requirement
NMR Spectroscopy Conformational DynamicsRoom Temp 400-600 MHz: Severe signal overlap; invisible 2D correlations.VT-Cryoprobe 800+ MHz: Sharp signals; resolved 1H-15N/13C HSQC cross-peaks.ASEP: ~10 µg
Mass Spectrometry Isobaric StereoisomersLC-MS/MS: Co-eluting diastereomers yield identical fragmentation patterns.Cyclic IM-MS: Baseline separation of isomers via Collision Cross Section (CCS).ASEP: Femtomolar
Crystallography Absolute StereochemistrySCXRD: Fails if crystals are <50 µm; requires heavy-atom derivatization.MicroED: Unambiguous assignment via dynamical refinement of nanocrystals.ASEP: 100–500 nm powders

Deep Dive 1: Overcoming NMR Line Broadening in Rigid Scaffolds

The Causality of the Analytical Bottleneck

Bicyclic compounds, such as bicycle drug conjugates, often exhibit intermediate conformational exchange on the NMR timescale[1]. Because the rigid bicyclic core restricts free rotation, the molecule slowly interconverts between multiple conformational states (e.g., restricted amide bond rotations). When the exchange rate matches the NMR frequency timescale, signals smear into the baseline, rendering standard 2D experiments (like 1H-15N HSQC) virtually uninterpretable[1].

The ASEP Advantage

Upgrading to an Ultra-High-Field magnet (>800 MHz) equipped with a Cryoprobe (which cools the RF coils to ~20K to eliminate Johnson-Nyquist noise) recovers the lost signal-to-noise ratio. Crucially, applying Variable Temperature (VT) NMR shifts the conformational exchange rate out of the intermediate regime. Heating the sample pushes the molecule into "fast exchange" (yielding a single, time-averaged sharp peak), while cooling pushes it into "slow exchange" (yielding distinct, sharp peaks for each conformer).

Self-Validating Protocol: VT-NMR Workflow
  • Sample Preparation: Dissolve 1-2 mg of the bicyclic compound in 600 µL of a deuterated solvent with a wide boiling/freezing range (e.g., DMSO-

    
     or Toluene-
    
    
    
    ).
  • Temperature Titration (The Internal Control): Acquire 1D 1H spectra at 10 K increments from 298 K up to 353 K (or down to 253 K). Plot the full width at half maximum (FWHM) of the reporter signals against temperature. A successful transition out of the intermediate exchange regime is validated when the FWHM sharply decreases.

  • High-Resolution Acquisition: Once the optimal temperature is identified, acquire 2D 1H-13C HSQC and 2D NOESY spectra. The appearance of previously "invisible" cross-peaks confirms the structural connectivity.

Deep Dive 2: Resolving Isobaric Stereoisomers via Cyclic Ion Mobility (cIM-MS)

The Causality of the Analytical Bottleneck

Stereoisomers of bicyclic compounds have identical mass-to-charge (


) ratios. Because the rigid framework dictates the lowest-energy cleavage bonds, MS/MS fragmentation pathways are often identical, making them indistinguishable by standard LC-MS/MS.
The ASEP Advantage

Cyclic Ion Mobility Spectrometry (cIMS) separates ions in the gas phase based on their 3D geometry, size, and charge—quantified as the Collision Cross Section (CCS)[2]. As ions tumble through an inert buffer gas under an electric field, more compact bicyclic conformers travel faster than extended ones. By routing ions through a cyclic drift tube for multiple passes, the ASEP effectively creates an infinite drift path. The resolving power scales with the square root of the number of passes, enabling the separation of diastereomers with CCS differences of less than 1%[2].

Self-Validating Protocol: cIM-MS Workflow
  • Ionization & Injection: Introduce the sample via nano-electrospray ionization (nESI) to preserve non-covalent interactions and gas-phase conformations.

  • Cyclic Separation: Inject the ion packet into the cyclic mobility array. Program the instrument for

    
     passes (typically 5 to 20) until baseline resolution of the arrival time distributions (ATD) is achieved.
    
  • CCS Calibration (The Internal Control): Introduce an external calibrant (e.g., polyalanine) under identical traveling wave conditions. Calculate the experimental CCS values of the bicyclic isomers and compare them against theoretical CCS values derived from Density Functional Theory (DFT) optimized structures. A match within

    
     validates the stereochemical assignment.
    

Deep Dive 3: Unambiguous Absolute Stereochemistry via MicroED

The Causality of the Analytical Bottleneck

Single Crystal X-Ray Diffraction (SCXRD) requires massive, highly ordered lattices (>50 µm) because X-rays interact weakly with the electron cloud. Bicyclic compounds often precipitate as amorphous-looking powders, halting traditional crystallographic workflows.

The ASEP Advantage

Electrons interact with the electrostatic potential of the nucleus and electron cloud approximately 10,000 times more strongly than X-rays. Microcrystal Electron Diffraction (MicroED) leverages this to yield sub-angstrom resolution from nanocrystals (100–500 nm) found directly in flash chromatography fractions[3]. Furthermore, multiple scattering of the electron beam within the crystal (dynamical scattering) contains vital phase information. By utilizing dynamical refinement algorithms, the absolute stereochemistry of chiral centers can be unambiguously assigned without the need for heavy-atom derivatization[3].

Self-Validating Protocol: MicroED Workflow
  • Grid Preparation: Deposit 2 µL of the "amorphous" powder suspension directly onto a carbon-coated transmission electron microscopy (TEM) grid. Blot and plunge-freeze in liquid ethane.

  • Data Collection: Under cryogenic conditions (CryoEM), locate nanocrystals using low-dose imaging. Rotate the stage continuously from -30° to +30° while collecting diffraction frames on a direct electron detector.

  • Dynamical Refinement (The Internal Control): Process the diffraction data to generate a structural model. Refine both the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and 
    
    
    
    enantiomeric models independently using dynamical scattering parameters. The correct absolute configuration is validated when its calculated
    
    
    -factor is significantly and statistically lower than the incorrect enantiomer's model.

Visualizing the Analytical Paradigms

The following diagram illustrates the logical flow and divergence between the standard and ASEP methodologies when confronted with complex bicyclic compounds.

G cluster_standard Standard Analytical Suite cluster_asep Advanced Structural Elucidation Platform (ASEP) std_start Bicyclic Compound Synthesis std_nmr Room Temp NMR (Severe Line Broadening) std_start->std_nmr std_ms LC-MS/MS (Co-eluting Isomers) std_start->std_ms std_xray SCXRD (Fails: No Large Crystals) std_start->std_xray std_fail Ambiguous Structural Assignment std_nmr->std_fail std_ms->std_fail std_xray->std_fail asep_start Bicyclic Compound Synthesis asep_nmr VT-Cryoprobe NMR (Resolved Conformers) asep_start->asep_nmr asep_ms Cyclic IM-MS (CCS Separation) asep_start->asep_ms asep_ed MicroED (Nanocrystal Diffraction) asep_start->asep_ed asep_success Unambiguous Absolute Stereochemistry asep_nmr->asep_success asep_ms->asep_success asep_ed->asep_success

Fig 1: Workflow comparison: Standard Analytical Suite vs. Advanced Structural Elucidation Platform.

References

  • Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Organic Letters, ACS Public
  • From Cloudy to Clear: A Strategy to Resolve the Complex Structural Elucidation of Bicycle Drug Conjugate Zelenectide Pevedotin by NMR Bioconjugate Chemistry, ACS Public
  • Beyond Liquid Chromatography: Cyclic Ion Mobility Spectrometry for Phosphorothioate Diastereomer Separation in siRNA Analytical Chemistry, ACS Public

Sources

Validation

Enhancing Peptide Stability: A Comparative Guide to Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate and Other Constrained Amino Acids

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic leads to viable drugs. Proteolytic degradati...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the inherent instability of peptides presents a significant hurdle in their journey from promising therapeutic leads to viable drugs. Proteolytic degradation and conformational flexibility often limit their efficacy and in vivo half-life. The incorporation of constrained amino acids is a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate, a unique bicyclic amino acid, with other commonly used constrained amino acids, offering insights into their impact on peptide stability.

The introduction of conformational constraints into a peptide backbone is a well-established strategy to enhance its resistance to enzymatic degradation and to stabilize bioactive conformations.[1][2] By reducing the flexibility of the peptide chain, these modified amino acids can pre-organize the peptide into a specific secondary structure, such as an α-helix or a β-turn, which can be crucial for target binding and can also make the peptide a poorer substrate for proteases.[3][4]

This guide will delve into the specifics of incorporating ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate into peptides and compare its potential advantages in terms of stability against other classes of constrained amino acids.

The Bicyclic Advantage: Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate

Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate belongs to a class of conformationally restricted amino acids characterized by a rigid bicyclic scaffold.[5] This rigid structure is anticipated to impart a high degree of pre-organization to the peptide backbone, significantly limiting the accessible conformational space.[6] The bicyclo[2.2.2]octane core is a key structural motif found in various biologically active natural and synthetic compounds.[5][7]

The incorporation of such a rigid element is expected to offer superior proteolytic stability compared to more flexible linear or even some monocyclic amino acids.[1][2] Bicyclic peptides, in general, have demonstrated enhanced metabolic stability and high target affinity, making them promising candidates for drug discovery.[8]

Comparative Analysis of Constrained Amino Acids

To understand the unique potential of ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate, it is essential to compare it with other well-established constrained amino acids. The following table provides a comparative overview based on structural features and their expected impact on peptide stability.

Constrained Amino AcidStructureKey Structural FeaturesExpected Impact on Peptide Stability
Ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate
Rigid bicyclic scaffold, α,α-disubstituted.High conformational rigidity, expected to significantly enhance proteolytic resistance and promote stable secondary structures.[1][2][6]α-Aminoisobutyric acid (Aib) α,α-disubstituted with two methyl groups.Promotes helical conformations (310-helix) and increases resistance to proteolysis due to steric hindrance.[9]Proline (Pro) Cyclic secondary amine, restricts the φ torsion angle.Induces turns and kinks in the peptide backbone, reduces flexibility.(1S,2S)-2-Aminocyclopentane-1-carboxylic acid Monocyclic β-amino acid.Induces specific turn conformations and can enhance stability.

Note: The structures are illustrative. Direct comparative experimental data for ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate is limited; the expected impact is inferred from the properties of bicyclic peptides in general.

Experimental Protocols for Synthesis and Stability Assessment

A critical aspect of evaluating any new constrained amino acid is the ability to incorporate it into a peptide and subsequently assess its impact on stability. The following sections provide detailed, step-by-step methodologies for these key experiments.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing ethyl 2-aminobicyclo[2.2.2]octane-2-carboxylate can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[10]

Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Resin 1. Resin Swelling First_AA 2. First Amino Acid Coupling Resin->First_AA Swell in DMF Deprotection 3. Fmoc Deprotection First_AA->Deprotection Standard coupling Constrained_AA 4. Constrained AA Coupling Deprotection->Constrained_AA Piperidine in DMF Elongation 5. Chain Elongation Constrained_AA->Elongation HBTU/DIEA Elongation->Elongation Cleavage 6. Cleavage & Deprotection Elongation->Cleavage Final Deprotection Purification 7. HPLC Purification Cleavage->Purification TFA cocktail Analysis 8. Characterization Purification->Analysis RP-HPLC Stability_Assay_Workflow Peptide_Prep 1. Peptide Solution Enzyme_Add 2. Add Protease Peptide_Prep->Enzyme_Add Prepare in buffer Incubation 3. Incubate at 37°C Enzyme_Add->Incubation e.g., Trypsin Sampling 4. Time-Point Sampling Incubation->Sampling Take aliquots Quenching 5. Quench Reaction Sampling->Quenching e.g., TFA HPLC_Analysis 6. RP-HPLC Analysis Quenching->HPLC_Analysis Stop degradation MS_Analysis 7. LC-MS Analysis HPLC_Analysis->MS_Analysis Quantify intact peptide

Sources

Comparative

A Comparative Guide to the Neuroprotective Effects of Aminobicyclo[2.2.2]octane Compounds

For researchers and drug development professionals at the forefront of neurodegenerative disease research, the quest for potent neuroprotective agents is a paramount challenge. Among the myriad of chemical scaffolds expl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals at the forefront of neurodegenerative disease research, the quest for potent neuroprotective agents is a paramount challenge. Among the myriad of chemical scaffolds explored, aminobicyclo[2.2.2]octane derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides an in-depth technical comparison of these compounds, grounded in experimental data and mechanistic insights, to aid in the rational design and evaluation of next-generation neuroprotective strategies.

Introduction: The Therapeutic Rationale for Aminobicyclo[2.2.2]octane Compounds in Neuroprotection

The rigid bicyclic structure of the aminobicyclo[2.2.2]octane core offers a unique three-dimensional framework that allows for precise orientation of pharmacophoric groups. This structural constraint is key to achieving high affinity and selectivity for various biological targets implicated in neurodegeneration. A significant body of research has focused on the modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, which are pivotal in neuronal survival, cognitive function, and inflammatory responses in the central nervous system (CNS).[1][2]

This guide will dissect the neuroprotective effects of aminobicyclo[2.2.2]octane compounds by exploring their mechanisms of action, providing detailed experimental protocols for their evaluation, and presenting a comparative analysis of their performance against other neuroprotective strategies.

Mechanism of Action: Targeting Nicotinic Acetylcholine Receptors for Neuronal Survival

The primary neuroprotective mechanism of many aminobicyclo[2.2.2]octane derivatives is their activity as agonists or positive allosteric modulators of nAChRs. Activation of these receptors, particularly the α7 subtype, triggers a cascade of intracellular signaling events that collectively enhance neuronal resilience.

The α7 nAChR-Mediated Neuroprotective Pathway

The α7 nAChR is a ligand-gated ion channel with high calcium permeability.[3] Upon activation by an agonist, the influx of Ca2+ acts as a second messenger, initiating downstream signaling cascades crucial for neuroprotection.[4] One of the most well-documented pathways is the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[1]

Activation of the PI3K/Akt pathway leads to the phosphorylation and subsequent inhibition of pro-apoptotic proteins, such as Glycogen Synthase Kinase 3β (GSK-3β), and the activation of transcription factors like cAMP response element-binding protein (CREB), which upregulate the expression of anti-apoptotic proteins like Bcl-2.[1][5][6] Furthermore, this pathway can modulate autophagy through the mammalian target of rapamycin (mTOR), a key regulator of cellular growth and survival.[7][8]

Below is a diagram illustrating the α7 nAChR-mediated neuroprotective signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7R α7 nAChR Ca_influx Ca²⁺ Influx a7R->Ca_influx Opens Channel Agonist Aminobicyclo[2.2.2]octane Agonist Agonist->a7R Binds and Activates PI3K PI3K Ca_influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits mTOR mTOR Akt->mTOR Activates CREB CREB Akt->CREB Activates Apoptosis Apoptosis GSK3b->Apoptosis Promotes Autophagy Autophagy (dysregulated) mTOR->Autophagy Regulates Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis Inhibits Gene Gene Transcription (Pro-survival) CREB->Gene Promotes Gene->Bcl2 Upregulates

Caption: α7 nAChR signaling pathway in neuroprotection.

The Role of α4β2 nAChRs in Neuroprotection

While the α7 nAChR has been a primary focus, compounds targeting the α4β2 subtype, such as TC-2559, also exhibit neuroprotective properties.[2] These receptors are involved in modulating the release of various neurotransmitters, including dopamine and glutamate. The neuroprotective effects of α4β2 agonists are thought to be mediated, in part, by regulating neurotransmitter release to prevent excitotoxicity and by activating downstream signaling pathways that promote neuronal survival, though the specific cascades are less well-defined than those for α7 nAChRs.[9][10]

Experimental Protocols for Assessing Neuroprotection

To rigorously evaluate the neuroprotective potential of aminobicyclo[2.2.2]octane compounds, a combination of in vitro and in vivo experimental models is essential. The following are detailed, self-validating protocols for key assays.

In Vitro Assessment of Neuroprotection

This assay assesses the metabolic activity of neuronal cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and allow them to adhere for 24 hours.

    • Compound Treatment: Pre-treat the cells with various concentrations of the aminobicyclo[2.2.2]octane compound for 1-2 hours.

    • Induction of Neurotoxicity: Introduce a neurotoxic insult, such as glutamate (100-200 µM) or H₂O₂ (50-100 µM), to the wells (excluding the vehicle control group) and incubate for 24 hours.

    • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-insulted) cells.

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[14][15]

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells on glass coverslips as described in the MTT assay protocol.

    • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

    • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.[16]

    • Counterstaining and Imaging: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of cells (DAPI-stained nuclei).

This assay quantifies the level of intracellular oxidative stress.

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[17][18]

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described previously.

    • DCFH-DA Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[19]

    • Induction of Oxidative Stress: Induce oxidative stress with a substance like H₂O₂.

    • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader.

  • Data Analysis: Express ROS levels as a percentage of the control (insulted, untreated) group.

G cluster_assays In Vitro Neuroprotection Assays start Start: Neuronal Cell Culture treatment Pre-treatment with Aminobicyclo[2.2.2]octane Compound start->treatment insult Induction of Neurotoxic Insult (e.g., Glutamate, H₂O₂) treatment->insult mtt MTT Assay: Measure Cell Viability insult->mtt tunel TUNEL Assay: Detect Apoptosis insult->tunel ros ROS Assay: Quantify Oxidative Stress insult->ros end End: Data Analysis and Comparison mtt->end tunel->end ros->end

Caption: Experimental workflow for in vitro neuroprotection assays.

In Vivo Assessment of Neuroprotection

This model is used to assess the pro-cognitive and anti-amnesic effects of compounds.

  • Principle: Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to impairments in learning and memory, which can be reversed by cholinomimetic or neuroprotective agents.[20][21]

  • Protocol:

    • Animal Acclimatization: Acclimate male C57BL/6 mice or Wistar rats to the testing environment for at least one week.

    • Compound Administration: Administer the aminobicyclo[2.2.2]octane compound (e.g., via intraperitoneal injection) 30-60 minutes before the behavioral test.

    • Scopolamine Injection: Administer scopolamine (0.5-1.0 mg/kg, i.p.) 30 minutes before the behavioral test to induce amnesia.[22][23]

    • Behavioral Testing: Assess learning and memory using tasks such as the Morris water maze or passive avoidance test.

  • Data Analysis: Compare the performance of the compound-treated group with the scopolamine-only group and the vehicle control group.

This model simulates ischemic stroke to evaluate neuroprotection against ischemic brain injury.

  • Principle: Transient or permanent occlusion of the middle cerebral artery leads to focal cerebral ischemia and subsequent neuronal death in the affected brain region.[24][25]

  • Protocol:

    • Anesthesia and Surgery: Anesthetize the animal (e.g., mouse or rat) and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Occlusion: Introduce a nylon monofilament through the ECA into the ICA to block the origin of the MCA.[26]

    • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

    • Compound Administration: Administer the test compound before, during, or after the ischemic insult.

    • Neurological Deficit Scoring and Infarct Volume Measurement: 24-48 hours post-MCAO, assess neurological deficits and measure the infarct volume using TTC staining.

  • Data Analysis: Compare the neurological scores and infarct volumes between the treated and vehicle control groups.

This model induces the selective degeneration of dopaminergic neurons, mimicking Parkinson's disease.

  • Principle: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their destruction through oxidative stress.[27][28]

  • Protocol:

    • Stereotaxic Surgery: Anesthetize the animal (typically a rat) and use a stereotaxic frame to inject 6-OHDA into the medial forebrain bundle or the substantia nigra.[29]

    • Compound Administration: Administer the aminobicyclo[2.2.2]octane compound according to the desired treatment regimen (e.g., pre- or post-lesion).

    • Behavioral Assessment: After 2-3 weeks, assess motor deficits using tests such as the apomorphine-induced rotation test or the cylinder test.[30]

    • Histological Analysis: At the end of the study, sacrifice the animals and perform immunohistochemical analysis of the striatum and substantia nigra to quantify the loss of dopaminergic neurons (e.g., by staining for tyrosine hydroxylase).

  • Data Analysis: Compare the behavioral outcomes and the extent of dopaminergic neuron survival in the treated group versus the vehicle-treated lesion group.

Comparative Analysis of Aminobicyclo[2.2.2]octane Compounds and Alternatives

The following tables summarize the performance of key aminobicyclo[2.2.2]octane compounds and compare them with other neuroprotective agents.

Table 1: In Vitro Neuroprotective Activity
CompoundTarget(s)In Vitro ModelEndpointPotency/EfficacyReference(s)
PHA 543613 α7 nAChR AgonistQuinolinic acid-induced excitotoxicity in rat striatal neuronsNeuronal SurvivalSignificant protection at 12 mg/kg (in vivo correlated)[31]
TC-2559 α4β2 nAChR Partial AgonistGlutamate-induced neurotoxicityCell ViabilitySignificantly reduced neurotoxicity[2]
Memantine NMDA Receptor AntagonistNMDA-induced excitotoxicityCell ViabilityIC50 comparable to some chromene derivatives[2]
Edaravone Free Radical ScavengerH₂O₂-induced oxidative stressROS reduction, Cell ViabilityPotent antioxidant effects

Note: Direct comparative IC50/EC50 values from single studies are often not available, highlighting a gap in the literature.

Table 2: In Vivo Neuroprotective and Pro-Cognitive Effects
CompoundAnimal ModelKey OutcomesDosageReference(s)
PHA 543613 Rat 6-OHDA model of Parkinson's DiseasePartial reversal of dopaminergic neuron loss and neuroinflammation6 mg/kg[32][33]
PHA 543613 Mouse intracerebral hemorrhage modelReduced brain edema, improved neurological outcome, decreased neuronal cell death12 mg/kg[5][34]
TC-2559 Rat scopolamine-induced amnesia modelAttenuation of cognitive deficitsNot specified[2]
Donepezil Various cognitive impairment modelsImproved cognitive performanceVaries[35]

Conclusion and Future Directions

Aminobicyclo[2.2.2]octane compounds represent a versatile and potent class of neuroprotective agents, primarily through their modulation of nicotinic acetylcholine receptors. The α7 nAChR, in particular, has emerged as a key target, with its activation leading to the initiation of pro-survival signaling cascades, most notably the PI3K/Akt pathway.

The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these compounds. While promising results have been obtained with compounds like PHA 543613 and TC-2559, further research is needed to establish clear structure-activity relationships and to conduct head-to-head comparisons with other neuroprotective agents in standardized models.

Future drug development efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their brain penetrability and target engagement. Furthermore, exploring the potential of these compounds in combination therapies may offer synergistic neuroprotective effects and provide novel treatment strategies for a range of devastating neurodegenerative diseases.

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